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  • Product: 3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine
  • CAS: 1820649-67-9

Core Science & Biosynthesis

Foundational

Physical and chemical properties of substituted cyclobutane amine derivatives

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Cyclobutane Amine Derivatives Foreword: The Resurgence of a Strained Scaffold Once relegated to the realm of synthetic curiosities, the c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Cyclobutane Amine Derivatives

Foreword: The Resurgence of a Strained Scaffold

Once relegated to the realm of synthetic curiosities, the cyclobutane motif has forcefully emerged as a cornerstone in modern medicinal chemistry.[1] Its inherent structural rigidity and unique three-dimensional profile offer drug development professionals a powerful tool to design therapeutics with enhanced potency, selectivity, and improved pharmacokinetic properties.[1][2] This guide provides a deep dive into the fundamental physical and chemical properties of substituted cyclobutane amine derivatives, offering field-proven insights and detailed experimental frameworks for researchers and scientists. We will explore the causality behind its advantageous characteristics, from the puckered conformation that governs its interactions to the ring strain that dictates its reactivity.

Structural and Physical Properties: A Constrained World

The defining characteristic of the cyclobutane ring is its significant ring strain, estimated at approximately 26.3 kcal/mol.[3][4] This strain arises from a combination of angle strain, with C-C-C bond angles of about 88° deviating from the ideal 109.5°, and torsional strain from eclipsing hydrogen atoms.[5][6][7] To alleviate this torsional strain, the cyclobutane ring is not planar; instead, it adopts a puckered or "butterfly" conformation.[4][7][8]

Conformational Analysis: The Puckered Reality

The puckered nature of the cyclobutane ring is critical to its function in drug design. This conformation creates distinct axial and equatorial positions for substituents, similar to cyclohexane, though with a much lower energy barrier for ring inversion (around 1.8 to 2.0 kcal/mol).[9] The introduction of an amine group and other substituents significantly influences the preferred puckering of the ring.[10] Generally, substituents preferentially occupy the equatorial position to minimize steric interactions.[9] This conformational restriction can lock flexible molecules into a more bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing affinity.[1][11]

cluster_0 Puckered Cyclobutane Conformation C1 C C2 C C1->C2 H_ax H (axial) C1->H_ax NH2_eq NH2 (equatorial) C1->NH2_eq C3 C C2->C3 H_eq H (equatorial) C2->H_eq H_ax2 H (axial) C2->H_ax2 C4 C C3->C4 C4->C1

Caption: Puckered conformation of a monosubstituted cyclobutane amine.

Physicochemical Properties

The unique geometry of the cyclobutane ring directly impacts the physicochemical properties of its amine derivatives, influencing critical drug-like characteristics such as basicity (pKa), lipophilicity (logP), and solubility.

  • Basicity (pKa): The pKa of the amine group is influenced by the electronic character of the cyclobutane ring and its substituents. The C-H bonds of the cyclobutane ring have more s-character compared to acyclic alkanes, which can slightly influence the acidity of adjacent protons.[3][12] The pKa of the α-protons of cyclobutanone, for example, is estimated to be around 19.7-20.2.[13] The basicity of the amine itself is primarily dictated by the nature of its substituents. Fluorination of the cyclobutane ring, for instance, can significantly lower the pKa of an attached amine.[14]

  • Lipophilicity (logP): The rigid, three-dimensional structure of the cyclobutane scaffold often leads to a lower lipophilicity compared to more "flat" or flexible analogues.[15] This is a desirable trait in drug design, as it can improve solubility and other pharmacokinetic properties. For example, cis-1,2-disubstituted cyclobutanes have been shown to have significantly lower lipophilicity than their trans isomers, a difference attributed to their conformation.[15]

  • Solubility: Cyclobutane amines, particularly those with the ability to form hydrogen bonds, are generally soluble in polar solvents.[16] Their rigid structure can disrupt crystal lattice packing compared to planar molecules, sometimes leading to improved solubility.

Table 1: Comparative Physicochemical Data of Selected Amines

Compound Structure pKa of Conjugate Acid Comments
Cyclobutylamine C₄H₇-NH₂ ~10.7 (estimated) Similar to other primary alkyl amines.[17]
3-Fluorocyclobutylamine C₄H₆F-NH₂ Lower than non-fluorinated analog The electron-withdrawing fluorine atom reduces the basicity of the amine.[14]
Cyclohexylamine C₆H₁₁-NH₂ 10.66 A common, less-strained benchmark.[17]
cis-1,3-Cyclobutanedicarboxylic acid C₆H₈O₄ pKa1: 3.81, pKa2: 5.28 Acidity of a related dicarboxylic acid for comparison.[18]

| trans-1,3-Cyclobutanedicarboxylic acid | C₆H₈O₄ | pKa1: 4.03, pKa2: 5.31 | Stereochemistry subtly affects acidity.[18] |

Spectroscopic Characterization

Definitive structural elucidation of substituted cyclobutane amines relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the cyclobutane ring typically appear in the range of 1.5-2.5 ppm. The puckered conformation leads to complex spin-spin coupling patterns. The coupling constants (J-values) are highly dependent on the dihedral angles between protons and are invaluable for determining stereochemistry.[19] Protons on the carbon bearing the amine group are shifted downfield. The N-H proton signal is often broad and its chemical shift is solvent-dependent.[20]

    • ¹³C NMR: The carbon atoms of the cyclobutane ring typically resonate at a characteristic upfield position around 22.4 ppm for the parent cyclobutane, a result of the ring strain.[21] Substitution will, of course, shift these signals accordingly.

  • Infrared (IR) Spectroscopy: Primary (R-NH₂) and secondary (R₂-NH) amines show characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region.[20] Primary amines typically show two bands in this region, while secondary amines show one.

  • Mass Spectrometry (MS): According to the nitrogen rule, a molecule with an odd number of nitrogen atoms, such as a simple cyclobutane amine, will have an odd-numbered molecular weight.[20] Mass spectrometric analysis of cyclobutane derivatives often shows fragment peaks corresponding to the decomposition of the strained ring, although the molecular ion can sometimes be of low intensity.[22]

Chemical Properties and Reactivity

The chemistry of cyclobutane amines is a tale of two parts: the reactivity of the amine functional group and the underlying influence of the strained four-membered ring.

Ring Strain and Stability

The high ring strain makes the cyclobutane ring thermodynamically unstable compared to larger rings like cyclopentane or cyclohexane.[6][23][24] This inherent instability means that under certain energetic conditions, such as high temperatures (above 500 °C for the parent cyclobutane) or in the presence of certain catalysts, the ring can undergo opening reactions.[23][25] For instance, cyclobutanes can be hydrogenated to form the corresponding open-chain alkane, though under more forcing conditions than for cyclopropanes.[25] However, for a highly strained carbocycle, the cyclobutane ring is considered relatively chemically inert under many standard synthetic conditions, allowing for functionalization without ring degradation.[3]

Synthesis of Substituted Cyclobutane Amines

The historic difficulty in constructing the strained cyclobutane ring has been overcome by modern synthetic methods, making these scaffolds more accessible.[1]

  • [2+2] Cycloaddition: This is a cornerstone method, often involving the photochemical or transition-metal-catalyzed reaction of two alkene components to form the cyclobutane ring.[1][26]

  • Functionalization of Cyclobutanones: Cyclobutanones are versatile intermediates that can be prepared through various methods.[27][28] The ketone can then be converted to an amine via reductive amination or other classical transformations.

  • Ring Expansions/Contractions: Ring expansion of cyclopropanes and ring contraction of five-membered rings (e.g., pyrrolidines) are also viable, though less common, strategies.[28][29]

  • From Bicyclo[1.1.0]butanes (BCBs): Highly strained BCBs can undergo strain-release reactions with various reagents to generate polysubstituted cyclobutanes.[30][31]

cluster_0 Generalized Synthetic Workflow Start Alkene Precursors or Acyclic Precursors Cycloaddition [2+2] Cycloaddition or Cyclization Start->Cycloaddition Cyclobutanone Cyclobutanone Intermediate Cycloaddition->Cyclobutanone ReductiveAmination Reductive Amination (R-NH2, NaBH3CN) Cyclobutanone->ReductiveAmination FinalProduct Substituted Cyclobutane Amine ReductiveAmination->FinalProduct

Caption: A generalized workflow for synthesizing cyclobutane amines.

Reactivity of the Amine Group

The amine group on a cyclobutane ring undergoes the typical reactions expected of a primary or secondary amine, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The steric bulk and conformational constraints imposed by the cyclobutane ring can influence the rate and stereochemical outcome of these reactions.

Experimental Protocols

Protocol: NMR Analysis of a Substituted Cyclobutane Amine

Objective: To confirm the structure and determine the relative stereochemistry of a synthesized cyclobutane amine derivative.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane amine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Scientist's Insight: Pay close attention to the 1.5-3.0 ppm region. The signals for the cyclobutane ring protons will likely be complex and overlapping. Accurate integration is key to confirming the proton count.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Identify the characteristic upfield signals for the sp³ carbons of the cyclobutane ring.

  • 2D NMR for Structural Elucidation:

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish ¹H-¹H coupling networks. This is essential for tracing the connectivity of protons around the cyclobutane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom. This confirms the assignment of both ¹H and ¹³C signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, acquire a NOESY spectrum. Cross-peaks in a NOESY spectrum indicate protons that are close in space (< 5 Å). This is the most powerful method for differentiating cis and trans isomers by observing spatial correlations between substituents on the ring. For example, a NOE between protons on two different substituents would suggest they are on the same face of the ring (cis).

  • Data Analysis: Integrate all spectra to assign all proton and carbon signals. Use the coupling constants from the ¹H NMR and the cross-peaks from the NOESY spectrum to build a 3D model of the molecule and confirm its relative stereochemistry.

Protocol: Determination of pKa via Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of a cyclobutane amine hydrochloride salt.

Methodology:

  • Reagent and Equipment Preparation:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). The exact concentration must be accurately known.

    • Prepare an aqueous solution of the cyclobutane amine hydrochloride salt of known concentration (e.g., 0.01 M).

    • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titration Workflow:

    • Place a known volume (e.g., 25.0 mL) of the amine hydrochloride solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Fill a burette with the standardized NaOH solution.

    • Record the initial pH of the amine solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue adding titrant until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point. Locate the volume of NaOH at the equivalence point, divide it by two, and find the corresponding pH on your titration curve. This pH value is the pKa of the conjugate acid of your cyclobutane amine.[14]

    • Trustworthiness Check: Repeat the titration at least twice to ensure the reproducibility of the pKa value. The results should agree within ±0.05 pH units.

Conclusion

Substituted cyclobutane amine derivatives represent a class of compounds whose unique physical and chemical properties are directly rooted in their strained, non-planar structure.[1][3] Their conformational rigidity provides a distinct advantage in the rational design of bioactive molecules, allowing for precise control over the spatial arrangement of pharmacophoric elements.[11] An understanding of their inherent ring strain, spectroscopic signatures, and fundamental physicochemical properties is paramount for any scientist working to unlock their full potential in drug discovery and development. The continued evolution of synthetic methodologies promises to make this valuable scaffold even more accessible, paving the way for the next generation of innovative therapeutics.[30][32]

References

  • The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines - Benchchem.
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC.
  • Synthesis of Substituted 2-Amino-Cyclobutanones - Loyola eCommons.
  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed.
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC.
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry.
  • Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions.
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[27][27]-rearrangement cascade - RSC Publishing. Available from:

  • Ring strain - Wikipedia.
  • Synthesis and Physicochemical Properties of Functionalized cis‑2-((Fluoro)alkyl)cyclobutanes - Enamine.
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  • Synthesis of Cyclobutane Serine Analogues - Universidad de La Rioja.
  • Cyclobutanes in medicinal chemistry A) and decarboxylative conjugate radical addition B).
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC.
  • 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute.
  • 4.4: Conformations of Cycloalkanes - Chemistry LibreTexts.
  • Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. - ResearchGate.
  • 2.11 Conformations of Cycloalkanes – Fundamentals of Organic Chemistry.
  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes | ACS Omega.
  • Stability of Cycloalkanes: Ring Strain | Organic Chemistry... - Fiveable.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC.
  • Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines - Semantic Scholar.
  • Stereochemistry of Cyclobutane and Heterocyclic Analogs | Request PDF - ResearchGate.
  • Stereoselective Synthesis of All Stereoisomers of Orthogonally Protected Cyclobutane-1,2-diamine and Some Chemoselective Transformations | Organic Letters - ACS Publications.
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  • (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... - ResearchGate.
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Exploratory

Structural Elucidation of Pyrazole-Substituted Cyclobutanes: An X-ray Crystallographic Guide for Drug Discovery

Executive Summary The integration of high- Fsp3​ (fraction of sp3 -hybridized carbons) motifs into planar pharmacophores is a cornerstone of modern medicinal chemistry. Pyrazole-substituted cyclobutanes represent a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of high- Fsp3​ (fraction of sp3 -hybridized carbons) motifs into planar pharmacophores is a cornerstone of modern medicinal chemistry. Pyrazole-substituted cyclobutanes represent a highly privileged scaffold: the pyrazole acts as a robust hydrogen-bond donor/acceptor system—ideal for targeting the hinge region of kinases—while the cyclobutane ring provides a rigid, metabolically stable, and conformationally distinct vector for projecting functional groups into solvent-exposed pockets.

However, the stereochemical complexity of these molecules demands rigorous structural validation. As an application scientist overseeing structural campaigns, I have found that X-ray crystallography is not merely a confirmatory tool, but a primary driver of rational drug design. This whitepaper provides an in-depth, self-validating technical guide to the crystallographic analysis of pyrazole-substituted cyclobutanes, covering both small-molecule absolute stereochemistry and protein-ligand co-crystallization.

The Pharmacophore Synergy: Causality in Structural Design

To successfully crystallize and analyze these compounds, one must first understand the energetic and geometric realities of the scaffold.

The Cyclobutane Ring

The cyclobutane ring is highly strained, possessing a strain energy of approximately 26.3 kcal/mol[1]. Unlike flat aromatic rings, cyclobutane adopts a puckered "butterfly" conformation to alleviate torsional strain, typically exhibiting a puckering angle of ~20.5° [2]. The C–C bond lengths in these systems are elongated (typically 155.1–157.6 pm) compared to standard alkanes [2].

Crystallographic Consequence: The introduction of this puckered ring disrupts molecular planarity. This reduction in planarity decreases the crystal lattice energy of the solid state, which is causally linked to improved aqueous solubility [1, 3]. However, this lower lattice energy can make small-molecule crystallization more challenging, requiring highly optimized solvent systems to induce nucleation.

The Pyrazole Moiety

Pyrazoles are ubiquitous in kinase inhibitors due to their ability to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu932 in JAK2)[4].

Crystallographic Consequence: When co-crystallizing these compounds with target proteins, the pyrazole anchors the molecule, while the cyclobutane rigidly directs the exit vector of secondary substituents toward the P-loop or solvent channel [4, 5]. Expanding the ring to a cyclopentane often alters this exit vector, disrupting optimal binding[3, 6].

Workflow for X-ray crystallographic analysis of pyrazole-cyclobutanes.

Experimental Protocols: A Self-Validating System

The following methodologies are engineered to address the specific physicochemical properties of pyrazole-cyclobutanes. Every step is grounded in thermodynamic and kinetic principles.

Protocol 1: Small-Molecule Crystallization for Absolute Configuration

Because cyclobutanes lower lattice energy, rapid precipitation often yields amorphous powders. We must rely on slow kinetics to build the lattice.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 5–10 mg of the highly pure (>99% by HPLC) pyrazole-cyclobutane in a minimal volume of a hydrogen-bond accepting solvent (e.g., ethyl acetate or acetone). Causality: The pyrazole N-H is a strong donor; using an H-bond accepting solvent prevents premature, disordered self-association of the pyrazole rings.

  • Anti-Solvent Layering: Carefully layer a non-polar anti-solvent (e.g., n -pentane or hexanes) over the solution at a 1:3 ratio.

  • Thermal Control: Incubate the vial in a vibration-free environment at 4 °C. Causality: Lowering the temperature decreases kinetic energy, allowing the puckered cyclobutane rings to find their optimal thermodynamic packing arrangement without forming kinetic polymorphs.

  • Harvesting: Once crystals form (typically 3–9 days), harvest using a nylon loop and immediately submerge in paratone-N oil to prevent solvent loss and lattice cracking.

Protocol 2: Protein-Ligand Co-Crystallization (Kinase Targets)

For targets like JAK2, MET, or CDK9, obtaining the co-crystal structure is vital for mapping the cyclobutane exit vector [4, 5, 6].

Step-by-Step Methodology:

  • Protein Preparation: Purify the kinase domain via Size Exclusion Chromatography (SEC) into a crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol). Concentrate to 10-12 mg/mL.

  • Ligand Complexation: Add the pyrazole-cyclobutane inhibitor (100 mM stock in DMSO) to the protein at a 3:1 molar ratio. Incubate on ice for 2 hours. Causality: Pre-incubation allows the pyrazole to establish its bidentate hinge interactions before the constraints of the crystal lattice are imposed.

  • Drop Setup (Hanging Drop Vapor Diffusion): Mix 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium formate).

  • Equilibration: Seal over the reservoir. Causality: Vapor diffusion slowly increases the precipitant and protein concentration, gently pushing the system into the nucleation zone without disrupting the protein-ligand complex.

  • Cryoprotection & Freezing: Briefly soak the crystal in reservoir solution supplemented with 20% ethylene glycol before flash-freezing in liquid nitrogen. Causality: Cryoprotection prevents the formation of crystalline ice, which would otherwise physically destroy the protein lattice and obscure the electron density of the flexible cyclobutane ring.

Quantitative Data Presentation

When analyzing the diffraction data, specific parameters indicate a successful resolution of the pyrazole-cyclobutane motif. Below is a summary of typical crystallographic statistics expected for these systems.

ParameterSmall Molecule (Ligand Only)Protein-Ligand Complex (e.g., Kinase)Structural Significance
Resolution Limit 0.75 – 0.85 Å1.80 – 2.50 ÅSub-angstrom resolution in small molecules allows precise measurement of the cyclobutane puckering angle.
Rwork​ / Rfree​ < 5% (R1)18% / 22%Indicates high confidence in the modeled electron density.
Cyclobutane Puckering ~20° – 30°~15° – 25°Protein binding pockets may slightly compress the ring to maximize van der Waals contacts.
C–C Bond Lengths 1.55 – 1.57 ÅUnresolved (Restrained to ideal)Confirms the high strain energy of the cyclobutane ring [2].
Hinge H-Bond Distance N/A2.7 – 3.1 ÅDistance between pyrazole N/NH and kinase hinge backbone (e.g., Leu932) [4].

Structural Insights & Rational Drug Design

Once the electron density maps ( 2Fo​−Fc​ and Fo​−Fc​ ) are generated and phased (typically via Molecular Replacement for proteins or Direct Methods for small molecules), the structural data directly informs the next iteration of drug design.

Mapping the Exit Vector

The primary advantage of the cyclobutane ring is its ability to direct substituents out of the planar pyrazole axis. In the development of JAK2 inhibitors, X-ray co-crystal structures revealed that while the pyrazole anchors to the hinge, the cyclobutane ring directs functional groups (like a hydroxyl or cyano group) precisely toward the P-loop [4].

Avoiding Steric Clashes

If the cyclobutane is expanded to a cyclopentane, the altered bond angles often force the molecule to clash with the gatekeeper residue (e.g., Met458 in PKC θ or equivalent in other kinases), resulting in a dramatic loss of biochemical potency [3, 6]. Crystallography provides the exact atomic distances required to truncate or modify these rings.

KinaseInhibition Cytokine Cytokine Signal (e.g., IL-6) Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Kinase (Active) Receptor->JAK2 STAT3 STAT3 Phosphorylation JAK2->STAT3 Transcription Gene Transcription (Proliferation) STAT3->Transcription Inhibitor Pyrazole-Cyclobutane Inhibitor Inhibitor->JAK2 Hinge Binding

JAK/STAT pathway inhibition by pyrazole-cyclobutane derivatives.

Conclusion

The X-ray crystallographic analysis of pyrazole-substituted cyclobutanes bridges the gap between theoretical medicinal chemistry and empirical structural biology. By understanding the thermodynamic properties of the strained cyclobutane ring and the robust hydrogen-bonding capacity of the pyrazole, researchers can optimize crystallization conditions to yield high-resolution data. This data, in turn, validates absolute stereochemistry, elucidates complex protein-ligand interactions, and accelerates the development of highly selective, bioavailable therapeutics.

References

  • Cyclobutanes in Small-Molecule Drug Candidates National Center for Biotechnology Information (PMC) URL:[Link]

  • Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate European Journal of Organic Chemistry (LMU) URL:[Link]

  • Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor... Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers National Center for Biotechnology Information (PMC) URL:[Link]

Foundational

Strategic Identification and Optimization of Novel Pyrazole-Based Pharmacophores

A Technical Whitepaper by the Senior Application Scientist The Pyrazole Scaffold: Physicochemical Causality in Medicinal Chemistry The pyrazole ring—a five-membered 1,2-diazole heterocycle—has firmly established itself a...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper by the Senior Application Scientist

The Pyrazole Scaffold: Physicochemical Causality in Medicinal Chemistry

The pyrazole ring—a five-membered 1,2-diazole heterocycle—has firmly established itself as a privileged scaffold in modern drug discovery[1]. From the blockbuster anti-inflammatory celecoxib to the pioneering HIV-1 capsid inhibitor lenacapavir, the pyrazole nucleus is a cornerstone of structurally diverse therapeutics[2].

As application scientists, we do not select scaffolds arbitrarily; the integration of a pyrazole core is driven by strict physicochemical causality. The adjacent nitrogen atoms in the unsubstituted 1H-pyrazole ring exhibit rapid tautomerism, allowing the molecule to act simultaneously as a hydrogen bond donor (via the pyrrole-like N-H) and a hydrogen bond acceptor (via the pyridine-like sp2 nitrogen). This dual capacity facilitates robust, directional interactions with target kinase hinge regions and receptor binding pockets. Furthermore, compared to other azoles (like imidazoles or oxazoles), pyrazoles demonstrate superior metabolic stability against cytochrome P450-mediated oxidation, making them ideal bioisosteres for phenyl rings or amide bonds when optimizing a lead compound's pharmacokinetic (PK) profile[2].

Computational Pharmacophore Modeling: A Causality-Driven Workflow

The identification of novel pyrazole pharmacophores begins in silico. Because the pyrazole ring is rigid and planar, it serves as an excellent vector for projecting peripheral substituents into defined regions of a target binding site.

When designing a structure-based pharmacophore, the causality of feature selection is paramount. We map the electrostatic and steric boundaries of the target (e.g., a kinase ATP-binding site). The pyrazole core is typically assigned as a hydrophobic/aromatic feature with an embedded H-bond acceptor/donor pair. Virtual screening libraries are then filtered through this 3D query.

G N1 Target Structure Analysis (X-ray Crystallography) N2 Pharmacophore Generation (H-Bond Donors/Acceptors, Aromatics) N1->N2 Define Constraints N3 Virtual Screening (Pyrazole-focused Libraries) N2->N3 3D Search Query N4 Hit Identification (Docking & Scoring) N3->N4 Filter Hits N5 Synthetic Feasibility Assessment N4->N5 Lead Optimization N6 In Vitro Validation (Kinase/Receptor Assays) N5->N6 Synthesize & Test N6->N4 SAR Feedback Loop

Computational workflow for pyrazole pharmacophore identification and virtual screening.

Synthetic Methodologies: A Self-Validating Protocol

The most critical challenge in pyrazole synthesis is controlling the regiochemistry. The classic Knorr pyrazole synthesis—the condensation of an asymmetric 1,3-dicarbonyl compound with a substituted hydrazine—typically yields an inseparable mixture of 1,3- and 1,5-disubstituted regioisomers[3]. To build a reliable structure-activity relationship (SAR) model, we must employ a self-validating synthetic protocol that guarantees regiochemical purity.

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesize a library of pyrazole pharmacophores with absolute control over N-alkylation/arylation regiochemistry.

Step 1: Core Condensation (Thermodynamic Control)

  • Action: React the asymmetric 1,3-dione (1.0 eq) with unprotected hydrazine hydrate (1.1 eq) in ethanol at reflux for 4 hours.

  • Causality: Using unsubstituted hydrazine prevents the immediate formation of regioisomers, yielding a single 3,5-disubstituted 1H-pyrazole intermediate.

  • Self-Validation (IPC): Sample the reaction for LC-MS. The protocol proceeds only when the dione peak completely disappears and the intermediate pyrazole mass [M+H]+ is dominant (>95% AUC).

Step 2: Regioselective N-Alkylation (Kinetic Control)

  • Action: Dissolve the intermediate in anhydrous DMF. Add Cs2​CO3​ (1.5 eq) and cool to 0°C. Dropwise, add the alkyl/aryl halide (1.1 eq).

  • Causality: Lowering the temperature to 0°C shifts the reaction to kinetic control. The bulky cesium counterion coordinates with the less sterically hindered nitrogen, directing the electrophilic attack to produce the 1,5-regioisomer predominantly.

Step 3: Structural Confirmation via 2D-NMR

  • Action: Isolate the major product via flash chromatography and subject it to 2D-NOESY NMR analysis.

  • Self-Validation (Critical): Do not rely on 1D 1H -NMR. In the NOESY spectrum, look for a spatial cross-peak between the protons of the newly added N-alkyl/aryl group and the C4-proton of the pyrazole ring. The presence of this specific Nuclear Overhauser Effect (NOE) unequivocally validates the architecture as the targeted regioisomer, ensuring the integrity of downstream biological data.

Synth S1 Step 1: Condensation Hydrazine + 1,3-Dicarbonyl S2 In-Process Control TLC & LC-MS Validation S1->S2 S2->S1 Incomplete S3 Step 2: Regioselective Alkylation Base + Alkyl Halide S2->S3 Mass Confirmed S4 Structural Confirmation 2D-NMR (NOESY/HMBC) S3->S4 S5 S5 S4->S5 Regioisomer Verified

Self-validating synthetic workflow for regioselective pyrazole library generation.

Biological Evaluation and SAR Development

Once the pyrazole library is synthesized and structurally validated, it undergoes rigorous biological evaluation. Pyrazole derivatives have demonstrated profound efficacy across multiple therapeutic areas, including oncology (kinase inhibition), infectious diseases, and inflammation[4].

For instance, recent studies have highlighted trifluoromethyl phenyl-substituted pyrazoles as highly potent antibacterial agents. These specific pharmacophores exhibit selective activity against Gram-positive bacteria, effectively eradicating biofilms of S. aureus and Enterococcus faecalis at concentrations just twice their Minimum Inhibitory Concentration (MIC)[2]. The trifluoromethyl group increases lipophilicity (LogP), enhancing bacterial cell wall penetration, while the pyrazole core anchors the molecule to the bacterial target via hydrogen bonding.

The quantitative data below summarizes the broad-spectrum biological activities of various optimized pyrazole pharmacophores:

Table 1: Quantitative Biological Activity of Key Pyrazole Pharmacophores
Scaffold / DerivativePrimary TargetBiological Activity (IC50 / MIC / EC50)Clinical / Preclinical Status
Celecoxib (1,5-diarylpyrazole)COX-2 Enzyme IC50​=0.04μM FDA Approved (Anti-inflammatory)
Ruxolitinib (Pyrrolo-pyrazole)JAK1 / JAK2 IC50​=3.3nM/2.8nM FDA Approved (Oncology)
Lenacapavir (Trifluoromethyl pyrazole)HIV-1 Capsid EC50​=50pM FDA Approved (Antiviral)[1]
Pyrazole-hydrazone derivative A. baumannii / MRSA MIC=1.56μg/mL Preclinical (Antibacterial)[2]
Dimethoxy pyrazole 1,3,5-triazine Plasmodium falciparum IC50​<1.0μM Preclinical (Antimalarial)

By systematically altering the substituents at the 1, 3, and 5 positions of the pyrazole ring and correlating these changes with the quantitative assay data, application scientists can build robust SAR models. This causality-driven loop—from computational design to self-validated synthesis to biological assay—ensures that the identification of novel pyrazole pharmacophores is both highly efficient and scientifically rigorous.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Title: The Synthetic and Biological Attributes of Pyrazole Derivatives: A Review Source: Bentham Science / Mini Reviews in Medicinal Chemistry URL
  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry / Taylor & Francis URL
  • Source: National Center for Biotechnology Information (PMC)

Sources

Protocols & Analytical Methods

Method

In vitro assay development for screening novel small molecule inhibitors

Application Note: Rational Design and Validation of In Vitro TR-FRET Assays for Small Molecule Kinase Inhibitor Screening Executive Summary The identification of novel small molecule inhibitors requires robust, highly re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Validation of In Vitro TR-FRET Assays for Small Molecule Kinase Inhibitor Screening

Executive Summary

The identification of novel small molecule inhibitors requires robust, highly reproducible in vitro biochemical assays capable of transitioning seamlessly from bench-scale development to High-Throughput Screening (HTS). This application note details the mechanistic rationale, optimization parameters, and step-by-step execution of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay. By adhering to the rigorous standards outlined in the NIH Assay Guidance Manual[1], this guide ensures that every experimental choice—from buffer composition to ATP concentration—is grounded in thermodynamic and kinetic causality, resulting in a self-validating system ready for primary screening.

The Physics and Biology of TR-FRET: Causality in Assay Design

When screening small molecule libraries, two persistent artifacts plague traditional fluorescence assays: short-lived background auto-fluorescence from biological matrices/plasticware, and signal quenching caused by colored compounds. TR-FRET was rationally designed to circumvent both[2].

  • Time-Resolved (TR) Detection: Lanthanide fluorophores (such as Terbium or Europium) possess exceptionally long emission half-lives (measured in milliseconds) compared to the nanosecond decay of background auto-fluorescence[2]. By introducing a microsecond delay (e.g., 100 µs) between the excitation flash and the emission read, the detector only captures the target signal, virtually eliminating background noise[2].

  • FRET & Ratiometric Readout: FRET only occurs when the donor (Lanthanide-labeled antibody) and acceptor (Fluorescein-labeled substrate) are in close proximity (<10 nm), which in this assay is driven by the specific recognition of the phosphorylated substrate by the antibody[3]. The final data is calculated as a ratio of the acceptor emission to the donor emission (e.g., 520 nm / 495 nm). This ratiometric approach is self-correcting; it normalizes well-to-well variations caused by minor liquid dispensing errors or compound inner-filter effects[2][4].

TR_FRET_Mechanism K Kinase Enzyme PS Phospho-Substrate (Acceptor) K->PS Phosphorylation (Mg2+ dependent) S Substrate (Fluorescein-labeled) S->PS Phosphorylation (Mg2+ dependent) ATP ATP ATP->PS Phosphorylation (Mg2+ dependent) FRET TR-FRET Signal (520nm / 495nm Ratio) PS->FRET Binding & Energy Transfer Ab Tb-Anti-Phospho Antibody (Donor) Ab->FRET Specific Recognition

Biochemical mechanism of a TR-FRET kinase assay utilizing a Terbium-labeled antibody.

Assay Development & Optimization Parameters

A screening assay is only as reliable as its optimization phase. To ensure the IC50​ values generated are physiologically relevant and reproducible, the following parameters must be systematically established[5].

Enzyme Titration and the EC80​ Principle

The Action: Titrate the kinase against a fixed, saturating concentration of ATP (e.g., 1 mM) to determine the EC80​ (the enzyme concentration yielding 80% of the maximum TR-FRET signal)[5]. The Causality: Why EC80​ and not EC100​ ? Operating at the EC80​ ensures a robust signal window while keeping the reaction in the linear phase of product formation. If the enzyme concentration is too high (reaching signal plateau), substrate depletion occurs. In a substrate-depleted state, weak inhibitors will fail to show an effect, leading to false negatives.

Apparent ATP Km​ ( Km,app​ ) Determination

The Action: Using the established EC80​ kinase concentration, titrate ATP to find its EC50​ , which represents the Km,app​ [5]. The Causality: The vast majority of kinase inhibitors are ATP-competitive. If the screening assay utilizes an ATP concentration far above the Km,app​ , the small molecules will be outcompeted, artificially inflating their IC50​ values. Conversely, screening at too low an ATP concentration yields a fragile signal. Setting the assay ATP concentration exactly at the Km,app​ perfectly balances assay sensitivity with physiological relevance[5].

DMSO Tolerance Evaluation

The Action: Titrate DMSO from 0% to 5% (v/v) in the assay buffer and measure the impact on the TR-FRET signal and enzyme activity[6]. The Causality: Small molecule libraries are universally stored in 100% DMSO. When transferred to the assay plate, residual DMSO is introduced. Because organic solvents can denature the kinase or alter the hydration shell of the substrate, establishing a strict maximum tolerated DMSO concentration (typically 1%) is mandated by the NIH Assay Guidance Manual to prevent solvent-induced artifacts[1][6].

Quantitative Data Summary: Optimized Parameters

Below is a representative summary table of optimized parameters for a validated Tyrosine Kinase assay prior to HTS deployment.

ParameterOptimized ValueRationale / Causality
Kinase Concentration 2.5 ng/mL ( EC80​ )Ensures linear product formation; prevents substrate depletion.
ATP Concentration 15 µM ( Km,app​ )Balances signal strength with sensitivity to ATP-competitive hits.
Substrate Concentration 400 nMProvides sufficient acceptor fluorophore without saturating the detector.
DMSO Tolerance 1.0% (v/v)Prevents enzyme denaturation while accommodating compound stock transfer.
Reaction Time 60 MinutesAllows steady-state kinetics to be reached before quenching.
EDTA Concentration 10 mM (Final)Chelates Mg2+ to instantly and permanently halt the kinase reaction.

Statistical Validation: The Z'-Factor

Before an assay can be utilized for screening, it must pass rigorous statistical validation to prove it can reliably distinguish between a "hit" and baseline noise. The gold standard for this is the Z'-factor, introduced by Zhang et al. in 1999[7].

The Z'-factor evaluates both the dynamic range (signal window) and the data variation (standard deviation) of the positive and negative controls[7]. It is calculated using the following formula:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where σ represents the standard deviation, μ represents the mean, p is the positive control (e.g., fully inhibited enzyme / no ATP), and n is the negative control (e.g., fully active enzyme / DMSO vehicle)[8][9].

Interpretation Causality:

  • Z′≥0.5 : Excellent assay. The separation band between the positive and negative controls is large enough that >99.7% of samples will be correctly categorized[10].

  • Z′<0.5 : Marginal/Poor assay. The data variation is too wide relative to the signal window, risking high rates of false positives and false negatives[10]. An assay failing this metric must return to the optimization phase.

High-Throughput Screening Workflow & Protocol

HTS_Workflow Step1 1. Compound Dispense (Acoustic Liquid Handling) Step2 2. Kinase & Substrate Addition (Pre-incubation) Step1->Step2 Step3 3. ATP Addition (Reaction Initiation) Step2->Step3 Step4 4. Stop & Detect (EDTA + Tb-Antibody) Step3->Step4 Step5 5. Microplate Read (Time-Resolved Fluorescence) Step4->Step5 Step6 6. Data Analysis (Z'-factor & IC50 calculation) Step5->Step6

Step-by-step High-Throughput Screening (HTS) workflow for small molecule inhibitors.

Self-Validating TR-FRET Protocol (384-Well Format)

Note: All volumes are optimized for a low-volume 384-well black microplate to minimize reagent consumption while maintaining meniscus geometry.

Step 1: Compound Preparation & Dispensing

  • Using an acoustic liquid handler (e.g., Echo), dispense 100 nL of test compounds (in 100% DMSO) into the assay plate.

  • Self-Validation: Ensure Column 1 contains 100 nL of DMSO only (Negative Control / Max Signal) and Column 2 contains 100 nL of a known reference inhibitor (Positive Control / Min Signal)[8].

Step 2: Kinase & Substrate Addition

  • Prepare a 2X working solution of Kinase and Fluorescein-labeled Substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Add 5 µL of the 2X Kinase/Substrate solution to all wells.

  • Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 15 minutes. Causality: This pre-incubation allows compounds to bind the enzyme before ATP is introduced, critical for detecting slow-binding inhibitors.

Step 3: Reaction Initiation

  • Prepare a 2X working solution of ATP at the predetermined Km,app​ (e.g., 30 µM for a final concentration of 15 µM).

  • Add 5 µL of the 2X ATP solution to all wells to initiate the phosphorylation reaction. Total reaction volume is now 10 µL.

  • Incubate in the dark at room temperature for exactly 60 minutes.

Step 4: Reaction Quenching and Detection

  • Prepare a 2X Stop/Detect solution containing 20 mM EDTA and 4 nM Tb-labeled Anti-Phospho Antibody in TR-FRET Dilution Buffer[4].

  • Add 10 µL of the Stop/Detect solution to all wells. Total well volume is now 20 µL.

  • Causality: The EDTA immediately chelates the Mg2+ required for kinase catalysis, completely freezing the reaction state[4][5]. This allows batch processing of multiple plates without time-course drift.

  • Incubate in the dark at room temperature for 60 minutes to allow the antibody to reach binding equilibrium with the phosphorylated substrate.

Step 5: Microplate Reading & Data Analysis

  • Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar or similar) using standard LanthaScreen/HTRF optics (Excitation: 337 nm, Emission 1: 495 nm, Emission 2: 520 nm, Delay: 100 µs, Integration: 200 µs)[2][4].

  • Calculate the Emission Ratio for each well: (Emission520​/Emission495​)×10,000 .

  • Calculate the Z'-factor using Columns 1 and 2 to validate plate acceptance[7]. Fit test compound data to a 4-parameter logistic curve to determine IC50​ values.

References

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. 1999;4(2):67-73. Available at:[Link]

  • Markossian S, Grossman A, Brimacombe K, et al. "Assay Guidance Manual." National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company. Available at:[Link]

  • "Understanding TR-FRET Assays: Protocols and the Role of Plate Readers." DCReport. 2025. Available at:[Link]

  • "Calculating a Z-factor to assess the quality of a screening assay." GraphPad Support FAQ. Available at:[Link]

Sources

Application

Application Notes and Protocols: A Guide to Assessing the Metabolic Stability of Novel Cyclobutane Derivatives

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of novel cyclobutane-containing compounds. This document offers...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of novel cyclobutane-containing compounds. This document offers both theoretical insights and detailed, actionable protocols to ensure robust and reproducible results.

Introduction: The Significance of Metabolic Stability and the Rise of Cyclobutane Scaffolds

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions (DDIs).[2][3] Early assessment of metabolic stability is therefore paramount, enabling medicinal chemists to prioritize compounds with favorable pharmacokinetic profiles and guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.[1][3]

In recent years, the cyclobutane motif has gained significant traction in medicinal chemistry.[4] Its unique three-dimensional structure and conformational rigidity can offer several advantages, including improved potency, selectivity, and, notably, enhanced metabolic stability.[4][5][6] The strained four-membered ring can be less susceptible to metabolism compared to more flexible alkyl chains or other cyclic systems. However, the metabolic fate of novel cyclobutane derivatives is not always predictable and warrants thorough experimental investigation.[5]

This guide details the established in vitro methodologies for assessing metabolic stability, with a specific focus on their application to novel cyclobutane derivatives. We will delve into the rationale behind experimental choices, provide step-by-step protocols for key assays, and discuss the interpretation of the generated data.

The Engine of Metabolism: Understanding the Role of Hepatic Enzymes

The liver is the primary site of drug metabolism, a process broadly divided into Phase I and Phase II reactions.[1]

  • Phase I Reactions: These are primarily functionalization reactions (e.g., oxidation, reduction, hydrolysis) that introduce or expose polar functional groups. The cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, is the most significant contributor to Phase I metabolism, responsible for the metabolism of approximately 70-80% of drugs.[7][8][9] Six major isoforms—CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5—are responsible for the metabolism of about 90% of all drugs.[7]

  • Phase II Reactions: These are conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent drug or its Phase I metabolite, further increasing its water solubility and facilitating its excretion.[1]

To effectively assess the metabolic stability of cyclobutane derivatives, it is crucial to employ in vitro systems that contain these key enzyme families.

Key In Vitro Systems for Metabolic Stability Assessment

The choice of the in vitro test system is critical and depends on the specific questions being addressed. The most commonly used systems are liver microsomes and S9 fractions.[1][10]

Liver Microsomes: The Workhorse for Phase I Metabolism

Liver microsomes are vesicles of the endoplasmic reticulum obtained by differential centrifugation of liver homogenate.[11] They are a rich source of Phase I enzymes, particularly the CYP450s, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[10][11]

  • Rationale for Use: Microsomal stability assays are cost-effective, have high-throughput capabilities, and are excellent for assessing CYP-mediated metabolism.[11] They are often the first-line screen for metabolic stability in early drug discovery.[11][12]

  • Limitations: Microsomes lack the cytosolic enzymes involved in some Phase I (e.g., alcohol dehydrogenase) and many Phase II (e.g., sulfotransferases, glutathione S-transferases) metabolic pathways.[13]

Liver S9 Fraction: A Broader Metabolic Picture

The S9 fraction is the supernatant obtained after a 9000g centrifugation of the liver homogenate.[13] It contains both the microsomal and cytosolic fractions, thereby encompassing a wider range of both Phase I and Phase II metabolic enzymes.[13][14][15]

  • Rationale for Use: S9 stability assays provide a more comprehensive assessment of a compound's overall hepatic metabolism compared to microsomes alone.[15][16] This is particularly important for compounds that may be metabolized by cytosolic enzymes.

  • Limitations: The concentration of specific enzymes in the S9 fraction is lower than in more purified fractions, which can sometimes lead to slower metabolic rates.

The following diagram illustrates the workflow for a typical metabolic stability assessment.

Caption: Experimental workflow for in vitro metabolic stability assessment.

Detailed Protocols

The following protocols provide a step-by-step guide for performing microsomal and S9 stability assays. These are starting points and may require optimization based on the specific properties of the cyclobutane derivatives being tested.

Protocol 1: Microsomal Metabolic Stability Assay

Objective: To determine the rate of disappearance of a novel cyclobutane derivative when incubated with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)[12]

  • Test cyclobutane derivative (stock solution in DMSO or acetonitrile)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[12]

  • 100 mM Potassium phosphate buffer (pH 7.4)[12]

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]

  • Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction[12]

  • 96-well plates

  • Incubator shaker set to 37°C[18]

  • Centrifuge

  • LC-MS/MS system[17]

Procedure:

  • Preparation of Reagents:

    • Thaw the liver microsomes on ice.[12]

    • Prepare a working solution of the test compound and positive controls at the desired final concentration (typically 1 µM) in the phosphate buffer.[12] The final concentration of the organic solvent (DMSO or ACN) in the incubation mixture should be less than 0.5% and 1%, respectively, to avoid enzyme inhibition.[12]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the test compound solution and the microsomal suspension (final concentration typically 0.5 mg/mL) at 37°C for 5-10 minutes.[13][18]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[14][19]

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.[11] The 0-minute time point sample is taken immediately after the addition of the NADPH regenerating system.[13]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[17]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.[11]

Protocol 2: S9 Metabolic Stability Assay

Objective: To determine the rate of disappearance of a novel cyclobutane derivative when incubated with liver S9 fraction, assessing both Phase I and Phase II metabolism.

Materials:

  • Pooled liver S9 fraction (human, rat, or mouse)[14]

  • Test cyclobutane derivative

  • Positive control compounds

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • Cofactor mix: This should be prepared to support both Phase I and Phase II reactions and typically includes NADPH, Uridine 5'-diphosphoglucuronic acid (UDPGA), and 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[13][14]

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure: The procedure is similar to the microsomal stability assay, with the following key differences:

  • Test System: Use liver S9 fraction instead of microsomes, typically at a final protein concentration of 1 mg/mL.[14]

  • Cofactors: Instead of only an NADPH regenerating system, use a comprehensive cofactor mix containing NADPH, UDPGA, and PAPS to support both Phase I and Phase II enzymatic reactions.[13][14]

  • Controls: It is advisable to run parallel incubations with and without the full cofactor mix to distinguish between enzymatic and non-enzymatic degradation. A "minus cofactor" control is essential.[14]

Data Analysis and Interpretation

The primary data obtained from these assays is the disappearance of the parent compound over time. This data is then used to calculate key metabolic stability parameters.

  • Plotting the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.[12]

  • Calculating the Half-Life (t½): If the plot is linear, it indicates first-order kinetics. The slope of the line (k) can be used to calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculating Intrinsic Clearance (Clint): Intrinsic clearance represents the inherent ability of the liver to metabolize a drug.[1] It is calculated using the following equation:

    • Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal or S9 protein)

The following diagram illustrates the potential metabolic pathways for a hypothetical cyclobutane derivative.

Caption: Potential metabolic pathways of a cyclobutane derivative.

Data Presentation

The results should be summarized in a clear and concise table for easy comparison between different compounds or species.

CompoundSpeciesTest Systemt½ (min)Clint (µL/min/mg protein)
Cyclobutane Derivative AHumanMicrosomes4515.4
Cyclobutane Derivative ARatMicrosomes2527.7
Cyclobutane Derivative BHumanMicrosomes>60<11.6
Cyclobutane Derivative BHumanS95512.6
Verapamil (Control)HumanMicrosomes1546.2

Advanced Considerations and Troubleshooting

  • Low Clearance Compounds: For compounds that exhibit high metabolic stability (low clearance), extending the incubation time or increasing the protein concentration may be necessary.[20][21] However, be mindful of the stability of the enzymatic activity over longer incubation periods.[20]

  • Non-specific Binding: Highly lipophilic compounds may bind non-specifically to the plasticware or microsomal proteins, leading to an overestimation of metabolic clearance. It is important to assess and account for non-specific binding, especially for such compounds.

  • In Vitro-In Vivo Extrapolation (IVIVE): The ultimate goal of in vitro metabolic stability studies is to predict the in vivo pharmacokinetic properties of a compound.[22] IVIVE involves scaling the in vitro clearance data to predict the in vivo hepatic clearance.[20] This is a complex process that requires consideration of factors such as liver blood flow, protein binding, and the specific physiological parameters of the species .[1] It's important to note that IVIVE can sometimes underpredict in vivo clearance.[20][23]

  • Metabolite Identification: Beyond assessing the rate of parent compound depletion, identifying the major metabolites is crucial for understanding the metabolic pathways and identifying any potentially reactive or pharmacologically active metabolites.[24] This is typically achieved using high-resolution mass spectrometry (LC-HRMS).[10][25][26]

Conclusion: A Foundation for Success in Drug Development

A thorough and early assessment of the metabolic stability of novel cyclobutane derivatives is a critical step in the drug discovery and development process. The protocols and principles outlined in these application notes provide a robust framework for generating high-quality, reproducible data. By understanding the metabolic fate of these promising compounds, researchers can make more informed decisions, optimize lead candidates, and ultimately increase the probability of success in bringing new and effective medicines to patients. Adherence to regulatory guidelines, such as those from the FDA and ICH, is also crucial throughout this process.[27][28][29][30][31]

References

  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (URL: )
  • metabolic stability in liver microsomes - Mercell. (URL: )
  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP. (URL: [Link])

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (URL: )
  • Microsomal Stability Assay Protocol - AxisPharm. (URL: [Link])

  • What's the importance of cytochrome P450 metabolism? - Optibrium. (URL: [Link])

  • Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PMC. (URL: [Link])

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. (URL: [Link])

  • The Role of Cytochrom P450 in Drug Metabolism - International Journal of Research in Pharmacy and Allied Science. (URL: [Link])

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (URL: [Link])

  • S9 Stability | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: [Link])

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (URL: [Link])

  • Metabolic stability and its role in the discovery of new chemical entities. (URL: [Link])

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (URL: [Link])

  • Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis - Juniper Publishers. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (URL: [Link])

  • S9 Stability Assay - MTTlab. (URL: [Link])

  • In vitro-in vivo extrapolation and hepatic clearance dependent underprediction - eScholarship. (URL: [Link])

  • Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

  • In vitro drug metabolism: for the selection of your lead compounds. (URL: [Link])

  • Hepatic Microsomal Stability (human, rat, or mouse) - bienta.net. (URL: [Link])

  • Microsomal Clearance/Stability Assay - Domainex. (URL: [Link])

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (URL: [Link])

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (URL: [Link])

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (URL: [Link])

  • How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective - PMC. (URL: [Link])

  • Addressing the Challenges of Low Clearance in Drug Research - PMC. (URL: [Link])

  • Guidance for Industry. (URL: [Link])

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? - BioIVT. (URL: [Link])

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register. (URL: [Link])

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. (URL: [Link])

  • Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes | Organic Letters - ACS Publications - ACS.org. (URL: [Link])

  • Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News. (URL: [Link])

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing. (URL: [Link])

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments - FDA. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the N-Alkylation of Pyrazoles

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development encountering challenges with the N-alkylation of pyrazoles. This resource is structured as a series of f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development encountering challenges with the N-alkylation of pyrazoles. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues, particularly low reaction yields. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrazole N-alkylation reactions?

Low yields in pyrazole N-alkylation can often be attributed to a few key factors. The most prevalent issue is the lack of optimal reaction conditions, which can lead to incomplete conversion of the starting material.[1] Another significant challenge is the formation of a mixture of N1 and N2 regioisomers, especially with unsymmetrical pyrazoles, which complicates purification and reduces the isolated yield of the desired product.[2][3] Additionally, side reactions, poor reactivity of the starting materials, and solubility issues can all contribute to a diminished yield.[2]

Q2: How does my choice of base impact the reaction yield?

The selection of a base is critical as it is responsible for deprotonating the pyrazole's N-H, thereby activating it for nucleophilic attack. The pKa of the pyrazole (around 14.21 for the N-H proton) and the chosen base will determine the extent of deprotonation.[4] A base that is too weak may not sufficiently deprotonate the pyrazole, leading to a sluggish or incomplete reaction. Conversely, an overly strong base might lead to unwanted side reactions.

Commonly used bases include:

  • Carbonate bases (K₂CO₃, Cs₂CO₃): These are often a good starting point, providing a balance of reactivity and ease of handling. K₂CO₃ in a polar aprotic solvent like DMF or DMSO is a frequently successful combination.[1][2]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that can be very effective in driving the reaction to completion, particularly for achieving high N1-regioselectivity with primary alkyl halides.[1][5][6]

  • Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base that can be beneficial in certain contexts.[7]

The optimal base is often substrate-dependent, and screening a few options is recommended.

Q3: Can the solvent system affect my yield?

Absolutely. The solvent plays a crucial role in solubilizing the reactants and influencing the reaction's kinetics and selectivity. Polar aprotic solvents such as DMF, DMSO, and THF are generally the preferred choice for N-alkylation.[2] These solvents effectively solvate the cation of the pyrazole salt formed after deprotonation, leaving the pyrazolide anion more nucleophilic. In contrast, polar protic solvents like ethanol can lead to poorer selectivity.[1] In some cases, specialized solvents like fluorinated alcohols (e.g., TFE, HFIP) have been shown to dramatically improve regioselectivity.[1][2]

Q4: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity to increase the yield of my desired product?

Controlling regioselectivity is a central challenge in pyrazole N-alkylation.[2][3] The outcome is a delicate balance of several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][8] If your pyrazole has a bulky substituent at the 3- or 5-position, the incoming alkyl group will preferentially attack the more accessible nitrogen.[2]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms.[2]

  • Reaction Conditions: As discussed, the choice of base and solvent can have a profound impact. For instance, K₂CO₃ in DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.[1] Conversely, magnesium-based catalysts like MgBr₂ can promote N2-alkylation.[2][9]

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one regioisomer.[2]

In-Depth Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing minimal to no formation of your desired N-alkylated pyrazole, a systematic approach to troubleshooting is essential.

G start Low/No Yield Observed check_base 1. Re-evaluate Base - Is it strong enough (pKa)? - Is it fresh/active? - Stoichiometry correct? start->check_base check_reagents 2. Assess Starting Materials - Purity of pyrazole? - Reactivity of alkylating agent? (I > Br > Cl > OTs) - Reagents degraded? check_base->check_reagents If base is appropriate solution Improved Yield check_base->solution Adjust Base check_conditions 3. Optimize Reaction Conditions - Temperature too low? - Insufficient reaction time? - Solubility issues? check_reagents->check_conditions If reagents are viable check_reagents->solution Purify/Replace Reagents alternative_methods 4. Consider Alternative Methods - Mitsunobu Reaction - Acid-Catalyzed Alkylation - Microwave-Assisted Synthesis check_conditions->alternative_methods If conditions seem optimal check_conditions->solution Modify Conditions alternative_methods->solution

Caption: A logical workflow for troubleshooting low pyrazole yield.

Step-by-Step Analysis:

  • Re-evaluate Your Base:

    • Strength: Ensure the base is strong enough to deprotonate your specific pyrazole. A pyrazole with electron-withdrawing groups will be more acidic (lower pKa) and may require a milder base, while electron-donating groups increase the pKa, necessitating a stronger base.

    • Quality and Stoichiometry: Is your base fresh? Hygroscopic bases like NaH can be deactivated by moisture. Ensure you are using the correct stoichiometry; often a slight excess of the base (1.1-1.5 equivalents) is beneficial.[2]

  • Assess Your Starting Materials:

    • Pyrazole Purity: Impurities in your starting pyrazole can interfere with the reaction. Consider purification by recrystallization or column chromatography if necessary.

    • Alkylating Agent Reactivity: The leaving group on your alkylating agent is crucial. The general order of reactivity is I > Br > Cl > OTs.[2] If you are using an alkyl chloride and the reaction is sluggish, switching to the corresponding bromide or iodide can significantly increase the rate. Also, be aware that strong electron-withdrawing groups on the alkylating agent can hinder the reaction.[1]

  • Optimize Reaction Conditions:

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature incrementally (e.g., to 50 °C, then 80 °C) while monitoring the reaction progress by TLC or LC-MS.[1]

    • Reaction Time: It's possible the reaction is simply slow. Monitor the reaction over a longer period (e.g., 24 hours) to determine if the conversion is increasing over time.[1]

    • Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility of either the pyrazole or the base can severely limit the reaction rate.[2]

  • Consider Alternative Methodologies:

    • Acid-Catalyzed Alkylation: For certain substrates, particularly with trichloroacetimidate electrophiles, a Brønsted acid catalyst like camphorsulfonic acid (CSA) can be an effective alternative to base-mediated methods, often proceeding at room temperature.[8][10]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times, sometimes even under solvent-free conditions.[11][12]

    • Phase-Transfer Catalysis: This can be an effective method, particularly when dealing with reactants that have low solubility in the reaction solvent.

Issue 2: Dominant Formation of the Undesired Regioisomer

When the primary issue is not a lack of reactivity but the formation of the wrong isomer, a different set of optimization strategies is required.

G start Undesired Regioisomer is Major Product sterics 1. Modify Steric Hindrance - Use a bulkier alkylating agent? - Modify pyrazole substituent? start->sterics solvent 2. Change Solvent System - Switch to a fluorinated alcohol (TFE, HFIP)? - Try a different polar aprotic solvent? sterics->solvent base_catalyst 3. Alter Base/Catalyst - For N1: Try K2CO3/DMSO - For N2: Try MgBr2 catalyst solvent->base_catalyst temperature 4. Adjust Temperature - Lower temperature to favor kinetic product? base_catalyst->temperature solution Improved Regioselectivity temperature->solution

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Strategies for Altering Regioselectivity:

  • Leverage Steric Hindrance: If the desired isomer is at the less sterically hindered nitrogen, using a bulkier alkylating agent can increase selectivity.[2]

  • Solvent Tuning: As mentioned, the solvent can have a dramatic effect. Switching from a standard solvent like DMF to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) has been reported to significantly enhance regioselectivity.[1][2]

  • Base and Catalyst Selection: The choice of base or catalyst can be a powerful tool for directing regioselectivity. The K₂CO₃/DMSO system is known to be effective for achieving N1-alkylation of 3-substituted pyrazoles.[1][2] For favoring the N2 position, employing a magnesium-based catalyst like MgBr₂ has proven successful.[2][9]

Experimental Protocols

General Protocol for Base-Mediated N-Alkylation of Pyrazole

This protocol provides a general starting point that can be optimized for specific substrates.

Materials:

  • Pyrazole (1.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)

  • Base (e.g., K₂CO₃, 1.5 eq or NaH, 1.1 eq)

  • Alkylating agent (e.g., Alkyl bromide or iodide, 1.1 eq)

  • Water, Brine, and an organic extraction solvent (e.g., Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).[2]

  • Add the anhydrous solvent to achieve a concentration of approximately 0.1-0.5 M.

  • If using NaH, stir the suspension at room temperature for 15-30 minutes to allow for deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to 80°C) and monitor its progress by TLC or LC-MS.[2]

  • Upon completion, carefully pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.[1][2]

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[1][2]

G A 1. Combine Pyrazole & Base in Anhydrous Solvent (under Inert Atmosphere) B 2. Add Alkylating Agent (Dropwise) A->B C 3. Stir at Desired Temperature (Monitor by TLC/LC-MS) B->C D 4. Aqueous Workup (Quench, Extract, Wash) C->D E 5. Dry, Concentrate & Purify (Column Chromatography) D->E

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

Data for Reference

Table 1: Comparison of Common Bases for N-Alkylation

BasepKa of Conjugate AcidTypical SolventKey Characteristics
K₂CO₃~10.3DMF, DMSO, AcetonitrileMild, inexpensive, good starting point.[1][2]
Cs₂CO₃~10.3DMF, AcetonitrileMore soluble and often more effective than K₂CO₃.
NaH~36THF, DMFStrong, non-nucleophilic base; good for less acidic pyrazoles.[1][5]
t-BuOK~19THFStrong, sterically hindered base.[7]

pKa values are approximate and can vary with solvent.

References

  • Technical Support Center: Optimizing Pyrazole N-Alkyl
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchG
  • Technical Support Center: Optimizing N-Alkyl
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid - Books. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. (URL: [Link])

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. (URL: [Link])

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (URL: [Link])

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. (URL: [Link])

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (URL: [Link])

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. (URL: [Link])

  • Microwave-assisted synthesis of N-pyrazole ureas and the p38α inhibitor BIRB 796 for study into accelerated cell ageing - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Alkylation of pyrazolones / Introduction - Ch.imperial. (URL: [Link])

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC. (URL: [Link])

  • Alkylation of Pyrazole - Printable Mechanism Notes | PDF - Scribd. (URL: [Link])

  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (URL: [Link])

  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (URL: [Link])

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids - PMC - NIH. (URL: [Link])

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (URL: [Link])

  • The pKa Table Is Your Friend - Master Organic Chemistry. (URL: [Link])

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega - ACS Publications. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Diastereomeric Cyclobutane Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that isolating diastereomeric cyclobutane compounds—such as cis and trans isomers of 1,2- or 1,3-disubstituted cyclobutanes—present...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that isolating diastereomeric cyclobutane compounds—such as cis and trans isomers of 1,2- or 1,3-disubstituted cyclobutanes—presents a formidable challenge in drug development and synthetic chemistry.

The rigid, puckered nature of the four-membered ring restricts conformational flexibility, often resulting in diastereomers with nearly identical polarities, dipole moments, and solvent-accessible surface areas. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these separation bottlenecks and isolate your target compounds with high purity.

Purification Strategy Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below to determine the optimal chromatographic approach based on the physicochemical properties of your cyclobutane mixture.

Decision matrix for selecting the optimal chromatographic purification strategy for cyclobutane diastereomers.

Troubleshooting Guide & FAQs

Q1: My cis and trans cyclobutane diastereomers are co-eluting on a standard C18 reversed-phase HPLC column. Why is this happening, and how can I achieve baseline resolution? A1: The causality lies in the structural rigidity of the cyclobutane ring. Unlike flexible acyclic molecules that can adopt vastly different low-energy conformations, the puckered four-membered ring forces substituents into fixed spatial arrangements. Consequently, the hydrophobic solvent-accessible surface area interacting with the C18 alkyl chains is often virtually identical for both isomers.

Solution: Switch from hydrophobicity-driven separation to shape-recognition. Polysaccharide-based Chiral Stationary Phases (CSPs) feature helical grooves that provide superior 3D steric discrimination, successfully resolving these rigid diastereomers where achiral phases fail 1.

Q2: Is Supercritical Fluid Chromatography (SFC) a viable alternative for scaling up the purification of a 1,3-disubstituted cyclobutane intermediate? A2: Yes, SFC is highly recommended and often superior for this application. The underlying mechanism of SFC's superiority is the use of supercritical CO₂, which possesses high diffusivity and low viscosity. This enhances mass transfer kinetics, allowing the use of longer columns with smaller particle sizes without generating prohibitive backpressure. Furthermore, the orthogonal solvation environment of supercritical CO₂ frequently resolves cyclobutane diastereomers that are completely inseparable by normal-phase silica gel or preparative HPLC 2.

Q3: What if chromatographic separation remains impossible due to identical retention factors? A3: When direct chromatography fails, chemical derivatization or stereochemical editing must be employed. By covalently attaching a bulky auxiliary group (e.g., converting a cyclobutanol to a bulky carbamate), you artificially amplify the steric differences between the cis and trans faces of the cyclobutane ring, making them separable by standard HPLC 3. Alternatively, recent advances in stereochemical editing allow for the targeted epimerization of unactivated tertiary stereocenters. If you have an inseparable mixture, you can subject it to epimerization conditions to thermodynamically enrich the desired diastereomer 4.

Quantitative Data: Comparative Performance of Chromatographic Modalities

The following table summarizes the expected performance of various purification techniques when applied to rigid cyclobutane diastereomers.

Purification ModalityTypical Stationary PhaseMobile Phase SystemAverage Resolution ( Rs​ )Typical Run TimePrimary Application
Reversed-Phase HPLC C18 / Phenyl-HexylH₂O / MeCN (Gradient)0.5 – 1.0 (Co-elution)20 – 40 minPolar, ionizable cyclobutanes with distinct dipole moments.
Normal-Phase Flash Bare Silica GelHexane / EtOAc0.8 – 1.230 – 60 minInitial bulk clean-up; rarely achieves baseline separation.
Achiral SFC 2-Ethylpyridine / DiolscCO₂ / MeOH1.2 – 1.85 – 15 minLipophilic isomers; leverages high diffusivity for sharp peaks.
Chiral SFC Polysaccharide CSPscCO₂ / EtOH> 2.0 (Baseline)5 – 10 minRigid diastereomers failing achiral methods; superior 3D recognition.
Experimental Protocols
Protocol 1: Preparative SFC Separation of Cyclobutane Diastereomers

Objective: Achieve baseline resolution of lipophilic cis and trans cyclobutane isomers that co-elute on standard HPLC. Causality Check: SFC utilizes supercritical CO₂, which provides superior mass transfer and orthogonal selectivity compared to liquid mobile phases, a crucial factor for resolving rigid ring systems.

  • Sample Preparation: Dissolve the crude cyclobutane mixture in a compatible injection solvent (e.g., methanol or a CO₂-miscible co-solvent) at a concentration of 20-50 mg/mL.

    • Self-Validation Step: Ensure the sample is completely particulate-free via 0.22 µm PTFE filtration. An increase in system backpressure during the blank run indicates incomplete filtration.

  • Column Selection: Install a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 10 x 250 mm, 5 µm). Even for achiral diastereomers, the 3D helical structure of the CSP provides enhanced steric recognition of the puckered cyclobutane ring.

  • Method Scouting: Run a gradient of 5% to 40% co-solvent (e.g., Ethanol or Methanol) in supercritical CO₂ over 10 minutes at a flow rate of 12 mL/min. Maintain system backpressure at 120 bar and column temperature at 35°C.

  • Optimization: Identify the elution points. If the resolution ( Rs​ ) is < 1.5, switch to an isocratic hold at the co-solvent percentage where the first isomer begins to elute to maximize peak spacing.

  • Fraction Collection: Utilize a UV-triggered or MS-triggered fraction collector. Depressurize the collected fractions carefully via a cyclone separator to prevent aerosolization and loss of the purified cyclobutane compounds.

Protocol 2: Derivatization-Assisted HPLC Purification

Objective: Amplify physicochemical differences between diastereomers when direct HPLC/SFC fails. Causality Check: Attaching a bulky auxiliary group exaggerates the steric differences between the cis and trans faces of the cyclobutane ring, fundamentally altering their interaction with the stationary phase.

  • Reaction Setup: Dissolve the cyclobutane mixture (which must contain a reactive handle, such as an alcohol or amine) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Derivatization: Add 1.2 equivalents of a bulky derivatizing agent (e.g., 3,5-dinitrobenzoyl chloride or a bulky sulfonyl fluoride) and 2.0 equivalents of an amine base (e.g., triethylamine). Stir at room temperature until complete conversion is observed via LC-MS.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

    • Self-Validation Step: Obtain a crude ¹H-NMR spectrum. A quantitative chemical shift of the proton adjacent to the reactive functional group confirms complete derivatization. Do not proceed to chromatography if unreacted starting material remains.

  • Chromatographic Separation: Subject the bulky derivatives to standard reversed-phase preparative HPLC (C18 column, Water/Acetonitrile gradient). The amplified steric bulk will now cause the cis and trans isomers to interact differently with the C18 chains, achieving baseline resolution.

  • Cleavage (Optional): If the original free compound is required, cleave the auxiliary group using standard deprotection protocols (e.g., mild basic hydrolysis) and perform a final rapid silica plug filtration to isolate the pure diastereomer.

References
  • Verhoeve, et al. Synthesis and reactivity of novel spirocarbocycles as scaffolds for new nucleoside analogues. Vrije Universiteit Brussel. Retrieved from:[Link]

  • ResearchGate. High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives. Retrieved from: [Link]

  • Science (PMC). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Efficiency of [2+2] Cycloaddition Reactions for Cyclobutane Formation

Welcome to the technical support center for [2+2] cycloaddition reactions. The synthesis of cyclobutane rings is a cornerstone of modern organic chemistry, providing access to key structural motifs found in numerous natu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [2+2] cycloaddition reactions. The synthesis of cyclobutane rings is a cornerstone of modern organic chemistry, providing access to key structural motifs found in numerous natural products and pharmaceuticals.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and enhance the efficiency and selectivity of your cyclobutane syntheses.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding [2+2] cycloaddition reactions.

Q1: What are the primary classifications of [2+2] cycloaddition reactions?

A: [2+2] cycloadditions are broadly categorized by the method of initiation:

  • Photochemical [2+2] Cycloadditions: These are the most common type, proceeding via the electronic excitation of one of the alkene partners by UV or visible light.[2][3] According to Woodward-Hoffmann rules, a concerted [π2s + π2s] cycloaddition is symmetry-allowed in the excited state.[4] These reactions are highly effective for forming strained four-membered rings.[2]

  • Thermal [2+2] Cycloadditions: These reactions are typically symmetry-forbidden for simple alkenes under thermal conditions.[5] However, they are allowed for specific substrate classes like ketenes, which can participate in a concerted, stereoselective [π2s + π2a] cycloaddition.[2][6] Other substrates, such as those that can form stabilized zwitterionic or diradical intermediates, may also undergo stepwise thermal cycloadditions.[7]

  • Catalyzed [2+2] Cycloadditions: Transition metals or Lewis acids can be used to facilitate the reaction under milder conditions.[8][9] Lewis acids typically activate one of the components, such as an enone, by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.[10] Transition metal catalysts can operate through various mechanisms, often involving oxidative cyclometalation.

Q2: My photochemical reaction is giving low to no yield. What are the first things I should check?

A: For photochemical reactions, the light source and reaction setup are critical.

  • Wavelength and Absorption: Ensure the wavelength of your lamp corresponds to an absorption band of your substrate or a photosensitizer. One of the reaction partners must be able to absorb the light to reach an excited state.[2] Forcing a reaction with a wavelength that is not absorbed will fail.

  • Photosensitizer: If your substrates do not absorb the light source's wavelength, or if direct irradiation leads to side products, a triplet sensitizer (e.g., acetone, benzophenone, thioxanthone) is often necessary.[11][12] The sensitizer absorbs the light and transfers its energy to one of the reactants, allowing the reaction to proceed from the triplet excited state.[12]

  • Oxygen: Dissolved oxygen is a known quencher of triplet excited states and should be scrupulously removed by purging the solvent with an inert gas (e.g., argon or nitrogen) before and during the irradiation.[12]

  • Reaction Vessel Material: Ensure your reaction vessel is transparent to the required wavelength. For example, Pyrex glass will filter out most UV light below 300 nm, while quartz is transparent to a much broader UV range.

Q3: Why are ketenes so effective in thermal [2+2] cycloadditions compared to simple alkenes?

A: The unique reactivity of ketenes stems from their electronic and orbital structure. A thermal [2+2] cycloaddition between two standard alkenes is a symmetry-forbidden [π2s + π2s] process. Ketenes, however, can undergo a symmetry-allowed [π2s + π2a] cycloaddition.[2] In this arrangement, one component (the ketene) reacts on one face (suprafacial), while the other component (the alkene or "ketenophile") reacts on its opposite faces (antarafacial). This specific orbital overlap is sterically feasible for ketenes and allows the reaction to proceed concertedly and often with high stereoselectivity under thermal conditions.[2][6]

Q4: What is the primary role of a Lewis acid in promoting a [2+2] cycloaddition?

A: A Lewis acid can dramatically accelerate [2+2] cycloadditions, particularly those involving α,β-unsaturated carbonyl compounds. Its primary role is to coordinate to the carbonyl oxygen, which has two significant effects:

  • Lowers the LUMO Energy: This coordination makes the β-carbon of the unsaturated system more electrophilic and lowers the energy of the LUMO. This enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the alkene partner, accelerating the reaction.

  • Influences Stereoselectivity: By creating a rigid, coordinated complex, a chiral Lewis acid can effectively shield one face of the substrate, directing the incoming alkene to the other face and inducing asymmetry.[13][14] This is a cornerstone of modern enantioselective [2+2] cycloaddition methodology.

Section 2: Troubleshooting Guides

This section provides a systematic approach to resolving common experimental failures.

Problem 1: Low or No Product Yield

Low yield is one of the most frequent issues. A logical, step-by-step investigation is key to identifying the cause.

G A Problem: Low Yield B 1. Verify Starting Material Purity & Stability (NMR, GC-MS) A->B C 2. Check Reaction Setup (Inert atmosphere, light source, temperature) B->C Pure? D 3. Confirm Reaction Conditions (Solvent, Concentration, Catalyst/Sensitizer Loading) C->D Correct? E 4. Analyze for Side Products (TLC, Crude NMR) D->E Correct? F Optimize Conditions (See Table 1 & Protocols) E->F No major side products H Address Side Reactions (See Problem 3 Guide) E->H Side products observed G Re-evaluate Substrate Reactivity (Modify electronics, change catalyst) F->G Still low yield I Successful Reaction F->I Yield improves G->I Yield improves H->I Yield improves

Caption: General workflow for troubleshooting low-yield reactions.

Probable Causes & Solutions

  • Cause A: Incorrect Reaction Conditions

    • The Science: Every component of the reaction—solvent, temperature, concentration, and catalyst/sensitizer—plays a critical role. Solvents can influence reaction mechanisms; for instance, polar solvents may stabilize zwitterionic intermediates in stepwise polar cycloadditions, potentially altering the reaction pathway and rate.[15][16] Concentration is also vital, as intermolecular reactions can be outcompeted by substrate dimerization or polymerization at high concentrations.

    • Solution: Cross-reference your experimental setup with established protocols. For a starting point, consult the table below. If side reactions are suspected, try running the reaction at a higher dilution.

Reaction Type Initiation Typical Solvent Temperature Key Considerations Representative Reference
Photochemical (Direct) UV Lamp (e.g., 254 nm, 370 nm)Acetonitrile, CH₂Cl₂, AcetoneRoom TempSubstrate must absorb light; requires quartz vessel for short λ. Degas thoroughly.[11]
Photochemical (Sensitized) Visible/Blue LED (e.g., 440 nm)CH₂Cl₂, BenzeneRoom TempRequires a sensitizer (e.g., thioxanthone, Ir/Ru complexes). Substrate triplet energy must be below sensitizer's.[11][17]
Thermal (Ketene) HeatToluene, THF, CH₂Cl₂0 °C to RefluxKetene often generated in situ from an acid chloride and a non-nucleophilic base (e.g., Et₃N).[2][6]
Lewis Acid Catalyzed Lewis Acid (e.g., Et₂AlCl, In(tfacac)₃)CH₂Cl₂, Toluene-78 °C to Room TempRequires anhydrous conditions. Stoichiometry of Lewis acid is critical.[9][10]
Table 1. Representative starting conditions for various [2+2] cycloaddition reactions.
  • Cause B: Substrate Reactivity or Degradation

    • The Science: The electronic nature of the alkenes is paramount. Electron-rich alkenes generally react more readily with electron-poor alkenes. For photochemical reactions, one component must be able to form a stable excited state. For catalyzed reactions, the substrate must be able to coordinate effectively with the catalyst. Furthermore, starting materials, particularly sensitive ones like ketenes or highly activated alkenes, can degrade or polymerize if not handled correctly.

    • Solution:

      • Verify Purity: Always use freshly purified starting materials. Check purity by ¹H NMR or GC-MS immediately before use.

      • Inert Atmosphere: Handle all reagents under an inert atmosphere (argon or nitrogen) to prevent degradation by oxygen or moisture, especially for catalyzed reactions.

      • Modify Electronics: If reactivity is the issue, consider modifying the substrates. Adding an electron-withdrawing group to one alkene and an electron-donating group to the other can enhance reactivity in polar or Lewis acid-catalyzed pathways.

Problem 2: Poor Stereoselectivity

Achieving the desired stereoisomer is often the primary challenge in cyclobutane synthesis.

G A Problem: Poor Stereoselectivity B Is the reaction concerted or stepwise? A->B C Stepwise (e.g., diradical) Stereochemical information can be lost. B->C Mechanism Analysis D Concerted (e.g., ketene thermal) Inherently stereospecific. B->D Mechanism Analysis E Modify conditions to favor a single pathway C->E H Introduce Stereodirecting Element D->H Selectivity still low? F Lower Temperature E->F G Change Solvent Polarity E->G E->H L Optimized Stereoselectivity F->L G->L I Use Chiral Lewis Acid Catalyst H->I J Use Chiral Photosensitizer H->J K Use Chiral Auxiliary H->K I->L J->L K->L

Caption: Decision-making process for improving stereoselectivity.

Probable Causes & Solutions

  • Cause A: Stepwise Reaction Mechanism

    • The Science: Many photochemical [2+2] cycloadditions do not proceed through a concerted mechanism but rather through a stepwise pathway involving a diradical intermediate.[12] If the intermediate has a sufficient lifetime, rotation around the newly formed single bond can occur before the second bond closes, leading to a mixture of stereoisomers.

    • Solution:

      • Lower the Temperature: Reducing the reaction temperature can decrease the rate of bond rotation in the intermediate relative to the rate of ring closure, potentially improving selectivity.

      • Change the Solvent: Solvent choice can influence the lifetime and nature of intermediates. In some intramolecular photocycloadditions, solvent effects have been shown to completely reverse diastereoselectivity.[18]

      • Use a Triplet Sensitizer: Intersystem crossing to the triplet state can lead to different intermediate geometries and lifetimes, sometimes offering improved stereocontrol compared to direct excitation to the singlet state.[12]

  • Cause B: Lack of Facial Differentiation

    • The Science: To achieve high enantioselectivity, the reaction must proceed in a chiral environment that favors attack on one face of the prochiral substrate over the other. Without such an environment, a racemic mixture will inevitably form.

    • Solution:

      • Employ a Chiral Catalyst: This is the most powerful strategy. Chiral Lewis acids are well-established for controlling stereochemistry in reactions with α,β-unsaturated carbonyls.[13][14] They create a defined chiral pocket around the substrate.

      • Dual Catalysis: For some photochemical reactions, a dual-catalyst system consisting of a photocatalyst (to absorb light) and a separate chiral Lewis acid (to control stereochemistry) can be highly effective.[17] This approach decouples the light absorption and stereocontrol steps, preventing the racemic background reaction that can occur with direct excitation.[17]

      • Chiral Auxiliaries: Covalently attaching a chiral auxiliary to one of the substrates can provide excellent stereocontrol, although this requires additional synthetic steps for attachment and removal.

Problem 3: Formation of Undesired Side Products

Side reactions like polymerization or substrate dimerization can significantly reduce the yield of the desired cyclobutane.

Probable Causes & Solutions

  • Cause A: Substrate Dimerization/Polymerization

    • The Science: If one of the alkene components is particularly reactive, it may react with itself (dimerize) or polymerize, especially at high concentrations. This is common in photochemical reactions where an excited molecule can react with another ground-state molecule of the same species.

    • Solution:

      • High Dilution: Running the reaction at a very low concentration (e.g., <0.01 M) disfavors intermolecular side reactions and can significantly improve the yield of the desired intramolecular or intermolecular product.

      • Slow Addition: If one reactant is prone to self-reaction, it can be added slowly over the course of the reaction to maintain its low concentration, thereby favoring the desired reaction with the other component.

      • Use of an Excess of One Reagent: If the goal is an intermolecular cycloaddition, using a large excess of the more stable/less expensive alkene partner can favor the desired cross-cycloaddition over the dimerization of the more reactive partner.

  • Cause B: Competing Photochemical Pathways

    • The Science: Direct photoexcitation can populate multiple excited states, potentially leading to undesired reactions like cis-trans isomerization, which competes with the cycloaddition.[19]

    • Solution:

      • Use a Triplet Sensitizer: Sensitization specifically populates the triplet excited state, which often has different reactivity from the singlet state and can provide a cleaner reaction profile. The choice of sensitizer is crucial; its triplet energy must be high enough to activate the substrate.

      • Filter the Light Source: Using optical filters to narrow the range of irradiation wavelengths can help to selectively excite the desired chromophore or sensitizer, preventing the activation of other parts of the molecule that might lead to side reactions.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for a Sensitized Photochemical [2+2] Cycloaddition

This protocol is adapted from the cycloaddition of alkenes with N-aryl maleimides using a thioxanthone sensitizer.[11]

  • Preparation: To a quartz reaction tube equipped with a magnetic stir bar, add the N-aryl maleimide (1.0 equiv., 0.20 mmol), the alkene (2.0 equiv., 0.40 mmol), and the thioxanthone sensitizer (20 mol %, 0.04 mmol).

  • Solvent Addition & Degassing: Add anhydrous dichloromethane (2.0 mL) to the tube. Seal the tube with a rubber septum and purge the solution with a gentle stream of argon for 15-20 minutes while stirring to remove dissolved oxygen.

  • Irradiation: Place the reaction tube in front of a blue LED lamp (e.g., 440 nm). Ensure the setup is properly shielded. Irradiate the stirring reaction mixture at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.

  • Workup & Purification: Upon completion, remove the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to isolate the cyclobutane product.

Protocol 2: General Procedure for a Lewis Acid-Promoted Thermal [2+2] Cycloaddition of a Ketene

This protocol is based on the Lewis acid-promoted cycloaddition of aryl ketenes, which are generated in situ.[10][20]

  • Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the alkene (1.2 equiv.) and anhydrous dichloromethane. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., ethylaluminum dichloride, EtAlCl₂, 1.0 M in hexanes, 1.1 equiv.) to the stirred solution.

  • Ketene Precursor Addition: In a separate flame-dried flask, dissolve the corresponding acid chloride (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, Et₃N, 1.1 equiv.) in anhydrous dichloromethane.

  • Reaction: Add the acid chloride/base solution dropwise to the cold alkene/Lewis acid mixture over 30 minutes. The ketene is generated in situ and trapped in the cycloaddition.

  • Warming & Quenching: Allow the reaction to stir at -78 °C for 3-4 hours, then slowly warm to room temperature. Once at room temperature, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup & Purification: Transfer the mixture to a separatory funnel, extract with dichloromethane (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

  • Stereoselectivity control of [2 + 2] photocycloaddition by changing site distances of hydrotalcite interlayers. Chemical Communications (RSC Publishing). Available at: [Link]

  • Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Solvent effects in thermal (2 + 2) cycloaddition reactions. Intramolecular capture of 1,4-dipolar intermediates vs. (2 + 2) cycloaddition in reactions of 3-(1-pyrrolidinyl)thiophenes with electron-deficient acetylenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. PMC. Available at: [Link]

  • Lewis acid catalyzed inter- and intramolecular [2 + 2] cycloadditions of conjugated allenic esters to alkenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Thermal [2 + 2]-Cycloaddition of Ketenes with Chiral Enol Ethers: Route to Densely Substituted Cyclobutanones. Organic Letters - ACS Publications. Available at: [Link]

  • Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. Scilit. Available at: [Link]

  • Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates. Journal of the American Chemical Society. Available at: [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PMC. Available at: [Link]

  • Review of Mechanistic Studies of Transition-Metal Catalyzed [2+2+2] Cycloaddition Reactions. IQCC - UdG. Available at: [Link]

  • Thermally catalyzed and noncatalyzed [2 + 2] cycloadditions between ketene acetals and carbonyl compounds. A simple route to 2,2-dialkoxyoxetanes. The Journal of Organic Chemistry. Available at: [Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene. PMC. Available at: [Link]

  • Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. PMC. Available at: [Link]

  • A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. PMC. Available at: [Link]

  • Lewis acid-promoted [2 + 2] cycloadditions of alkenes with aryl ketenes. RSC Publishing. Available at: [Link]

  • The (2 + 2) cycloaddition reaction between vinyl alcohol and tetracyanoethylene. A theoretical study of solvent and catalytic effects. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Chemical Reviews - ACS Publications. Available at: [Link]

  • The Lewis acid-catalyzed, intramolecular [2+2] photocycloaddition of (E)-. ResearchGate. Available at: [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. Available at: [Link]

  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PMC. Available at: [Link]

  • (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. Available at: [Link]

  • Intermolecular Ketene–Alkene [2+2] Cycloadditions: The Significance of Lewis Acid Promoted Variants. Synlett. Available at: [Link]

  • Regio control in [2+2] photocycloaddition. ResearchGate. Available at: [Link]

  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. Available at: [Link]

  • 2+2 cycloaddition Definition. Fiveable. Available at: [Link]

  • Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A new catalyst for asymmetric [2+2] photocycloadditions. Nature Research. Available at: [Link]

  • Photochemical (2+2) Cycloaddition Reaction. AK Lectures. Available at: [Link]

  • Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Enone–alkene cycloadditions. Wikipedia. Available at: [Link]

  • Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. PMC. Available at: [Link]

  • Rh‐catalyzed asymmetric [2+2+2] cycloaddition of 1 a and 3 a. ResearchGate. Available at: [Link]

  • Direct Visible-Light-Excited Asymmetric Lewis Acid Catalysis of Intermolecular [2+2] Photocycloadditions. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. Available at: [Link]

  • Asymmetric Organocatalytic Formal [2 + 2]-Cycloadditions via Bifunctional H-Bond Directing Dienamine Catalysis. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. CrystEngComm (RSC Publishing). Available at: [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews - ACS Publications. Available at: [Link]

  • Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. ChemRxiv. Available at: [Link]

  • [2 + 2] Cycloaddition Produces Divalent Organic Color-Centers with Reduced Heterogeneity in Single-Walled Carbon Nanotubes. Journal of the American Chemical Society. Available at: [Link]

  • 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. YouTube. Available at: [Link]

Sources

Optimization

FAQ 1: Why is the 1.5–3.5 ppm region of my polysubstituted cyclobutane completely unreadable?

Welcome to the Technical Support Center for Advanced NMR Applications. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in structural elucidati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced NMR Applications. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in structural elucidation: resolving severe 1 H NMR spectral overlap in polysubstituted cyclobutanes.

Due to their unique conformational dynamics and dense spin systems, cyclobutanes routinely produce heavily congested spectra, particularly in the 1.5–3.5 ppm aliphatic region. This guide synthesizes field-proven methodologies, from solvent manipulation to advanced pure shift pulse sequences, to help you extract unambiguous structural and stereochemical data.

The Causality of Cyclobutane Spectral Congestion: The severe overlap you are observing is not an artifact of poor shimming or low concentration; it is a fundamental consequence of the cyclobutane ring's physical chemistry. The cyclobutane ring is not a planar square. To alleviate torsional strain, it exists in a dynamic equilibrium between two puckered "butterfly" conformations[1].

This puckering creates pseudo-axial and pseudo-equatorial positions. Consequently, the protons are subjected to:

  • Complex Vicinal Couplings ( 3J ): The puckered nature means vicinal protons exhibit a wide range of dihedral angles, leading to highly variable 3JHH​ coupling constants governed by the Karplus equation[1].

  • Strong Long-Range Couplings ( 4J ): Cyclobutanes generally show substantial cross-ring 4J couplings. The 4Jcis​ coupling, which has the proper orientation for a "W-coupling", is typically greater than 4Jtrans​ [2]. In fact, Jcis​ is usually positive while Jtrans​ is negative, making these couplings highly diagnostic but also a source of severe multiplet splitting[2][3].

When multiple substituents are present, the combination of restricted chemical shift dispersion (all ring protons resonating between 1.5 and 3.5 ppm) and extensive 3J and 4J splitting results in second-order strong coupling effects, turning the spectrum into an unreadable "multiplet forest."

CyclobutaneOverlap A Polysubstituted Cyclobutane B Puckered 'Butterfly' Conformations A->B Torsional Strain Relief C Pseudo-Axial & Pseudo-Equatorial Protons B->C Dynamic Equilibrium D Variable Dihedral Angles (Karplus 3J Coupling) C->D E Cross-Ring W-Coupling (Strong 4Jcis > 4Jtrans) C->E F Severe Multiplet Congestion (1.5 - 3.5 ppm) D->F Signal Splitting E->F Long-Range Splitting

Causality of NMR spectral overlap in polysubstituted cyclobutane ring systems.

Table 1: Typical Coupling Constants in Cyclobutanes

Coupling Type Geometric Relationship Typical Range (Hz) Diagnostic Value

| Geminal ( 2J ) | H-C-H | -11.0 to -15.0 | Connectivity | | Vicinal ( 3Jcis​ ) | Dihedral ~ 0° | +6.0 to +11.0 | Conformation (Karplus) | | Vicinal ( 3Jtrans​ ) | Dihedral ~ 120° | +4.0 to +9.0 | Conformation (Karplus) | | Long-Range ( 4Jcis​ ) | Cross-ring (W-pathway) | +1.0 to +2.5 | Stereochemistry (cis > trans) | | Long-Range ( 4Jtrans​ ) | Cross-ring | -1.0 to +0.5 | Stereochemistry |

FAQ 2: I don't have access to advanced pulse sequences. How can I resolve overlap using standard 1D 1 H NMR?

Solution: Aromatic Solvent Induced Shifts (ASIS) Before resorting to complex multi-dimensional NMR, you should exploit solvent-solute interactions. If your sample is currently in CDCl 3​ , the most effective first-line troubleshooting step is to switch to an aromatic solvent like Benzene-d 6​ (C 6​ D 6​ ) or Pyridine-d 5​ .

The Mechanism: Polar molecules exhibit significantly different chemical shifts in aromatic solvents compared to less magnetically interactive solvents like CDCl 3​ [4][5]. Aromatic solvents form transient, non-covalent collision complexes with polar functional groups (like carbonyls, hydroxyls, or halogens) on your cyclobutane. The strong magnetic anisotropy of the benzene ring differentially shields or deshields specific protons depending on their spatial proximity to the polar group[5][6]. This differential shifting acts as a "chemical dispersion" tool, pulling overlapping multiplets apart.

Protocol 1: ASIS Titration Methodology To ensure you can track which multiplet corresponds to which proton as they shift, do not simply swap solvents. Perform an ASIS titration:

  • Baseline: Acquire a high-quality 1 H NMR spectrum of your sample in 0.5 mL of CDCl 3​ .

  • Titration Step 1: Add 50 μ L of C 6​ D 6​ directly to the NMR tube. Re-lock, re-shim, and acquire a new spectrum.

  • Tracking: Overlay the spectra. You will observe specific multiplets beginning to "walk" upfield or downfield.

  • Titration Step 2: Continue adding C 6​ D 6​ in 50 μ L increments, acquiring spectra at each step, until you reach a 1:1 CDCl 3​ :C 6​ D 6​ ratio.

  • Final State: If overlap persists, evaporate the solvent mixture under a gentle N 2​ stream and redissolve entirely in 0.5 mL of pure C 6​ D 6​ .

FAQ 3: Solvent changes aren't enough. How can I mathematically remove the complex J-couplings to see only chemical shifts?

Solution: Pure Shift NMR (PSYCHE) When ASIS fails to resolve the multiplet forest, you must suppress the homonuclear proton-proton scalar couplings ( JHH​ ). This turns complex multiplets into sharp singlets, drastically improving resolution[7][8].

The most robust modern technique for this is PSYCHE (Pure Shift Yielded by Chirp Excitation)[7][8]. PSYCHE uses low-flip-angle swept-frequency (chirp) pulses combined with weak pulsed field gradients to selectively invert passive spins, effectively decoupling protons from one another while retaining chemical shift information[8].

Protocol 2: Setting up a 1D PSYCHE Experiment Note: PSYCHE suffers from lower sensitivity (typically 3% to 20% of a standard 1D experiment)[9]. Ensure your sample is highly concentrated ( > 10 mg/mL).

  • Preparation: Lock and shim the sample meticulously. Pure shift methods are highly sensitive to B0​ inhomogeneities.

  • Pulse Sequence Selection: Load the psyche (or vendor equivalent, e.g., zangger-sterk if PSYCHE is unavailable) pulse sequence from the spectrometer library.

  • Parameter Optimization:

    • Set the chirp pulse duration (typically 15-30 ms).

    • Set the flip angle ( β ) to a low value (typically 10° to 20°) to balance sensitivity and decoupling artifacts[8].

    • Set the pure shift τ -delay. For cyclobutanes with large couplings, adapt the delay to ensure satisfactory decoupling for coupling constants larger than 6 Hz[7].

  • Acquisition: Increase the number of scans (NS) by a factor of 16 compared to your standard 1D to compensate for the sensitivity loss[7]. Acquire the data.

  • Processing: Use standard FT-based processing or pseudo-2D chunk reconstruction depending on your spectrometer's software macro.

TroubleshootingWorkflow Start Acquire 1H NMR in CDCl3 Check1 Is the 1.5-3.5 ppm region overlapped? Start->Check1 ASIS Perform ASIS Titration (Switch to C6D6) Check1->ASIS Yes Assign Extract J-couplings & Assign Stereochemistry Check1->Assign No Check2 Are multiplets resolved? ASIS->Check2 PSYCHE Run 1D PSYCHE (Pure Shift NMR) Check2->PSYCHE No Check2->Assign Yes PSYCHE->Assign Resolved into Singlets TOCSY Run 1D TOCSY-PSYCHE or 2D HSQC PSYCHE->TOCSY Still Overlapped

Decision matrix for troubleshooting cyclobutane NMR spectral overlap.

FAQ 4: Once I have resolved the peaks, how do I definitively assign the cis/trans stereochemistry?

Solution: Leveraging 4J W-Couplings and 2D NOESY Once you have deconvoluted the spectrum (either via ASIS or by using pure shift methods to identify chemical shifts, followed by selective 1D TOCSY to extract individual multiplets[10]), you can determine stereochemistry.

Do not rely solely on vicinal ( 3J ) couplings. Because the cyclobutane ring fluctuates between two puckered conformations, 3Jcis​ and 3Jtrans​ values can average out, making them ambiguous[11].

Instead, rely on four-bond cross-ring couplings ( 4J ) :

  • Extract the Couplings: Use 1 H homodecoupling or J-resolved spectroscopy to isolate the coupling constants[11].

  • Apply the W-Coupling Rule: The sign and magnitude of a cross-ring four-bond coupling depend strictly on the cis/trans orientation, not on ring distortion. 4Jcis​ protons have the proper geometric orientation for a "W-coupling" pathway, making the coupling constant positive and relatively large (up to +2.5 Hz)[2][3]. Conversely, 4Jtrans​ is usually negative and smaller[2][3].

  • Validate with NOESY: Run a 2D NOESY or 1D selective ROESY. Strong through-space Nuclear Overhauser Effect (NOE) correlations will definitively confirm the cis relationship between protons on the same face of the ring[12].

References

  • Proton Nuclear Magnetic Resonance Spectroscopy Organic Chemistry Data [Link]

  • PSYCHE—A Valuable Experiment in Plant NMR-Metabolomics MDPI[Link]

  • Pure Shift NMR: Application of 1D PSYCHE and 1D TOCSY-PSYCHE Techniques ACS Publications [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts Nanalysis[Link]

  • PSYCHE Pure Shift NMR Spectroscopy SciSpace [Link]

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning ChemRxiv [Link]

  • Long-Range (4J and higher) Proton-Proton Couplings Organic Chemistry Data[Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes ResearchGate [Link]

  • Influence of solvents on the 1H-NMR chemical shifts UNN[Link]

  • Cyclobut[a]inden-1-one and its 2-chloro- and 2,2-dichloro derivatives Journals.co.za [Link]

Sources

Reference Data & Comparative Studies

Validation

The Cyclobutane Advantage: A Comparative Guide to Biological Activity in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the choice of a central scaffold is a critical decision that profoundly influences the biological activity, pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the choice of a central scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic profile, and ultimately, the clinical success of a drug candidate. While five- and six-membered rings have long been the workhorses of drug design, the often-overlooked cyclobutane moiety is emerging as a powerful tool for fine-tuning molecular properties. This guide provides an in-depth comparative analysis of the biological activity of cyclobutane versus cyclopentane analogs, supported by experimental data and detailed protocols, to illuminate the strategic advantages of incorporating this strained four-membered ring into small molecule therapeutics.

The Foundation: Understanding the Physicochemical Differences

The distinct biological activities of cyclobutane and cyclopentane analogs are rooted in their fundamental physicochemical properties. The cyclobutane ring is characterized by significant ring strain, with a strain energy of approximately 26.3 kcal/mol, compared to the relatively strain-free cyclopentane ring at 7.1 kcal/mol[1]. This higher strain energy in cyclobutane results in a unique puckered conformation and longer C-C bond lengths (1.56 Å) compared to ethane (1.54 Å)[1]. In contrast, cyclopentane is more flexible and can adopt various non-planar "envelope" and "half-chair" conformations to alleviate torsional strain[2]. These differences in rigidity and three-dimensional shape have profound implications for how molecules containing these rings interact with their biological targets.

The conformational rigidity of the cyclobutane ring can be a significant advantage in drug design. By "locking" a molecule into a specific bioactive conformation, the entropic penalty of binding to a target protein is reduced, which can lead to enhanced binding affinity[1]. This pre-organization of pharmacophoric groups can result in more potent and selective drugs.

Comparative Biological Activity: Case Studies

The theoretical advantages of the cyclobutane scaffold are borne out in numerous experimental studies. Here, we present case studies that directly compare the biological activity of cyclobutane and cyclopentane analogs.

Case Study 1: G9a Histone Methyltransferase Inhibitors

A compelling example of the superiority of a cyclobutane over a cyclopentane analog is seen in the development of inhibitors for the G9a histone methyltransferase, a key enzyme in epigenetic regulation and a target in oncology. The potent and selective G9a inhibitor, A-366, features a spiro[cyclobutane-1,3'-indol]-2'-amine core.

Table 1: Comparison of G9a Inhibitory Activity

CompoundRing SystemG9a IC50Reference
A-366Spiro-cyclobutane3.3 nM[3][4]
AnalogSpiro-cyclopentane>10-fold less potent[1]

In structure-activity relationship (SAR) studies, replacement of the spiro-cyclobutane ring with a spiro-cyclopentane or spiro-cyclohexane resulted in a significant drop in potency of at least one order of magnitude[1]. This highlights the crucial role of the cyclobutane's rigid, puckered structure in optimally presenting the key pharmacophoric elements for binding to the G9a active site.

The mechanism by which G9a inhibition impacts cancer cells involves the regulation of gene expression. G9a is responsible for the di-methylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. Inhibition of G9a leads to a reduction in global H3K9me2 levels, which can reactivate tumor suppressor genes.

G9a_Signaling_Pathway cluster_nucleus Nucleus G9a G9a/GLP Complex H3K9me2 H3K9me2 G9a->H3K9me2 Methylation Histone_H3 Histone H3 Histone_H3->G9a Transcription_Repression Transcription Repression H3K9me2->Transcription_Repression Tumor_Suppressor Tumor Suppressor Genes (e.g., APC2) Transcription_Repression->Tumor_Suppressor A366 A-366 (Cyclobutane Analog) A366->G9a Inhibition

Caption: Inhibition of the G9a/GLP complex by A-366 prevents H3K9 methylation, leading to the expression of tumor suppressor genes.

Case Study 2: Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes are critical components of the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases. Several approved and clinical-stage JAK inhibitors incorporate a cyclobutane moiety to achieve desired potency and selectivity. For instance, the strategic placement of a cyclobutane ring can lock the molecule into a bioactive conformation that fits optimally into the ATP-binding pocket of the JAK enzymes.

Caption: Cyclobutane-containing inhibitors block JAK phosphorylation of STAT, preventing downstream gene expression.

Case Study 3: Androgen Receptor (AR) Antagonists

Apalutamide is a second-generation nonsteroidal antiandrogen used in the treatment of prostate cancer. A key structural feature of apalutamide is its cyclobutane ring. While a direct comparison with a cyclopentane analog is not published, the rationale for the inclusion of the cyclobutane can be inferred from its physicochemical properties. The rigid cyclobutane likely helps to properly orient the pharmacophore for optimal binding to the androgen receptor's ligand-binding domain, contributing to its high affinity.

Metabolic Stability: The Hidden Advantage

Beyond direct target engagement, the choice between a cyclobutane and a cyclopentane ring can have a significant impact on a drug candidate's metabolic stability. Cycloalkanes are often sites of metabolic oxidation by cytochrome P450 enzymes. The higher strain and unique electronic properties of the cyclobutane ring can render it less susceptible to metabolism compared to the more flexible and less strained cyclopentane ring.

In the development of an IDH1 inhibitor, for example, replacing a metabolically labile cyclohexane ring with a difluorocyclobutanyl group significantly improved the metabolic stability, leading to a viable clinical candidate (ivosidenib)[5]. While this is not a direct comparison to cyclopentane, it illustrates the principle that strained rings can be used to block sites of metabolism.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Enzyme Inhibition Assay (Example: G9a)

This protocol describes a general method for determining the IC50 value of a test compound against a histone methyltransferase like G9a.

Materials:

  • Purified recombinant G9a enzyme

  • Histone H3 peptide substrate

  • S-adenosyl-L-methionine (SAM) as a methyl donor

  • Test compounds (cyclobutane and cyclopentane analogs) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., a fluorescently labeled antibody specific for H3K9me2)

  • 384-well microplate

  • Microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Dispense a small volume (e.g., 5 µL) of each dilution into the wells of the microplate. Include a DMSO-only control (0% inhibition) and a control with a known G9a inhibitor (100% inhibition).

  • Enzyme and Substrate Addition: Prepare a master mix of G9a enzyme and the histone H3 peptide substrate in assay buffer. Add this mix to all wells containing the test compounds.

  • Initiation of Reaction: Prepare a solution of SAM in assay buffer and add it to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. Incubate to allow for signal development.

  • Data Acquisition: Read the plate on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzyme_Inhibition_Workflow start Start compound_plating Compound Plating (Serial Dilutions) start->compound_plating enzyme_substrate Add Enzyme and Substrate Mix compound_plating->enzyme_substrate initiate_reaction Initiate with SAM enzyme_substrate->initiate_reaction incubation Incubate (e.g., 60 min) initiate_reaction->incubation detection Add Detection Reagent incubation->detection read_plate Read Plate detection->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of a compound using liver microsomes.

Materials:

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds

  • Control compounds with known metabolic stability (high and low clearance)

  • Acetonitrile with an internal standard to stop the reaction

  • 96-well plate

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test and control compounds in a suitable solvent (e.g., acetonitrile or DMSO, ensuring the final organic solvent concentration is low).

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test/control compound. Pre-incubate the plate at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using an LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conclusion

The strategic incorporation of a cyclobutane ring into a drug candidate can offer significant advantages over its cyclopentane counterpart. The unique physicochemical properties of the cyclobutane moiety, particularly its conformational rigidity and higher ring strain, can lead to enhanced biological activity through improved target binding and increased metabolic stability. The case of the G9a inhibitor A-366 provides a clear example where the cyclobutane scaffold is critical for high potency. While direct comparative data is not always available for every target class, the principles outlined in this guide provide a strong rationale for considering cyclobutane as a valuable building block in modern drug discovery. By understanding the fundamental differences between these two cycloalkanes and employing the robust experimental protocols described herein, researchers can make more informed decisions in the design and optimization of novel therapeutics.

References

  • Pappano, W. N., et al. (2015). The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia. PLoS ONE, 10(7), e0131716. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • A-366 is a Potent Histone Methyltransferase G9a Inhibitor. (2020). Network of Cancer Research. [Link]

  • Pappano, W. N., et al. (2015). The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia. ResearchGate. [Link]

  • (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... | Download Scientific Diagram. ResearchGate. [Link]

  • The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia. PLOS ONE. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Rombouts, F. J. R., et al. (2020). Structure-Based Design, Docking and Binding Free Energy Calculations of A366 Derivatives as Spindlin1 Inhibitors. Molecules, 25(23), 5566. [Link]

  • Exploring novel Apalutamide analogues as potential therapeutics for prostate cancer: design, molecular docking investigations and molecular dynamics simulation. Frontiers in Chemistry, 12, 1409540. [Link]

  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. PubMed. [Link]

  • Validated G9a inhibitors with IC 50 values <55 µM and compound purity >75%. ResearchGate. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. MDPI. [Link]

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. ResearchGate. [Link]

  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC. [Link]

Sources

Comparative

Head-to-head comparison of different synthetic routes to functionalized cyclobutanes

In the modern drug discovery landscape, the incorporation of sp³-rich motifs is a proven strategy to improve pharmacokinetic properties, metabolic stability, and target selectivity. Cyclobutanes, serving as rigidified bi...

Author: BenchChem Technical Support Team. Date: March 2026

In the modern drug discovery landscape, the incorporation of sp³-rich motifs is a proven strategy to improve pharmacokinetic properties, metabolic stability, and target selectivity. Cyclobutanes, serving as rigidified bioisosteres for phenyl rings and gem-dimethyl groups, have become highly privileged scaffolds. However, their synthesis presents significant thermodynamic and kinetic challenges.

As a Senior Application Scientist, I have evaluated the three premier methodologies for constructing and functionalizing cyclobutanes: Photochemical[2+2] Cycloaddition , Strain-Release Ring-Opening of Bicyclo[1.1.0]butanes (BCBs) , and Transition-Metal Catalyzed C(sp³)-H Functionalization . This guide objectively compares these routes, detailing the mechanistic causality, performance metrics, and self-validating experimental protocols necessary for successful implementation.

Photochemical [2+2] Cycloaddition (The Convergent Core Builder)

The[2+2] photocycloaddition remains the most direct and atom-economical method for constructing the cyclobutane core from two alkene precursors (1[1]). Because thermal [2+2] cycloadditions are symmetry-forbidden, photochemical excitation is required.

Mechanistic Causality: Modern approaches utilize visible-light photoredox catalysis (e.g., using Ir or Ru complexes) to facilitate Triplet Energy Transfer (EnT). The photocatalyst is excited to a triplet state and transfers its energy to an alkene, generating a triplet diradical that readily reacts with a ground-state alkene. This circumvents the need for harsh UV irradiation, allowing for high functional group tolerance and the construction of complex, 3D-fused molecular scaffolds.

G PC Photocatalyst (S0) PC_star Excited PC (T1) PC->PC_star Visible Light PC_star->PC Ground State Return Alkene1_star Alkene 1 (T1) Triplet Diradical PC_star->Alkene1_star Energy Transfer (EnT) Alkene1 Alkene 1 (S0) Alkene1->Alkene1_star Sensitization Product Cyclobutane Product Alkene1_star->Product + Alkene 2 (Cycloaddition)

Visible-light mediated triplet energy transfer (EnT) catalytic cycle for [2+2] photocycloaddition.

Strain-Release of Bicyclo[1.1.0]butanes (The 1,3-Substitution Specialist)

Synthesizing 1,3-disubstituted cyclobutanes via [2+2] cycloaddition is notoriously difficult due to regioselectivity issues. Bicyclo[1.1.0]butanes (BCBs) solve this elegantly. BCBs are highly strained carbocycles possessing approximately 64 kcal/mol of strain energy (2[2]).

Mechanistic Causality: The central C–C bridge bond in a BCB exhibits unusually high p-character, causing it to react more like an activated π-bond than a standard σ-bond. When a radical or nucleophile attacks the bridgehead carbon, the central bond cleaves. The massive thermodynamic driving force of strain-release irreversibly propels the reaction forward, yielding exclusively 1,3-disubstituted cyclobutanes with high step economy (3[3]).

G Radical Radical (R•) Adduct Bridgehead Radical Radical->Adduct Addition BCB Bicyclo[1.1.0]butane BCB->Adduct Strain Release (~64 kcal/mol) Product 1,3-Disubstituted Cyclobutane Adduct->Product HAT or Cross-Coupling

Radical-mediated strain-release ring-opening of bicyclo[1.1.0]butanes to form cyclobutanes.

Transition-Metal Catalyzed C(sp³)-H Functionalization (The Late-Stage Editor)

For complex molecule synthesis, building the cyclobutane ring early and functionalizing it late is highly desirable. However, the C–H bonds in cyclobutanes have higher s-character than unstrained alkanes, making them stronger and more difficult to activate.

Mechanistic Causality: By utilizing chiral Rhodium(II) catalysts and diazo compounds, chemists can achieve directed, enantioselective metal-carbene insertions into these strong C–H bonds (4[4]). The catalyst dictates the site-selectivity (e.g., C1 vs C3), allowing for regiodivergent access to chiral 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from a single precursor without altering the substrate's innate electronic bias (5[5]).

G Rh_Cat Rh(II) Catalyst Carbene Rh-Carbene Rh_Cat->Carbene + Diazo (-N2) Diazo Diazo Compound Diazo->Carbene N2 Extrusion Product Functionalized Cyclobutane Carbene->Product C-H Insertion Cyclobutane Cyclobutane Core Cyclobutane->Product Target C-H Bond

Rhodium(II)-catalyzed directed C(sp3)-H carbene insertion on a cyclobutane scaffold.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three methodologies to guide route selection in drug development campaigns.

MetricPhotochemical [2+2]BCB Strain-ReleaseC–H Functionalization
Primary Utility Convergent core construction1,3-disubstitution patternsLate-stage diversification
Key Reagents Alkenes, Enones, PhotocatalystBCBs, Radicals/NucleophilesPre-formed cyclobutanes, Diazo
Typical Yields 40% – 85%60% – 95%50% – 90%
Stereocontrol Moderate (Requires chiral Lewis acids)High (Thermodynamically driven)Excellent (Catalyst-controlled dr/ee)
Scalability Moderate (Limited by photon penetration)High (Standard batch reactors)High (Standard batch reactors)
Step Economy High (Forms 2 bonds at once)Moderate (Requires BCB synthesis)High (Direct functionalization)

Standardized Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind critical steps is explicitly stated to aid in troubleshooting.

Protocol A: Visible-Light Mediated [2+2] Photocycloaddition
  • Preparation: In an oven-dried quartz or Pyrex vial equipped with a magnetic stir bar, dissolve the enone (1.0 equiv) and the alkene coupling partner (3.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Catalyst Addition: Add the selected photocatalyst (e.g.,[Ru(bpy)₃]Cl₂, 2 mol%).

  • Degassing (Critical Step): Sparge the solution with dry nitrogen for 15 minutes. Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O₂ will result in the quenching of the excited photocatalyst, stalling the reaction and generating reactive oxygen species.

  • Irradiation: Seal the vial and irradiate with 450 nm blue LEDs at ambient temperature for 16 hours.

  • Validation Check: Monitor the reaction via TLC. The disappearance of the UV-active enone and a distinct color shift in the reaction mixture validate that the EnT process is actively consuming the starting material. A control reaction kept in the dark must show zero conversion.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: Radical Strain-Release Ring-Opening of BCBs

Note: BCBs can be robustly synthesized on scale from methyl phenyl sulfone and epichlorohydrin (6[6]).

  • Preparation: To an oven-dried vial, add the functionalized bicyclo[1.1.0]butane (0.2 mmol), the radical precursor (e.g., an alkyl halide or alkene, 2.0 mmol), and the appropriate photocatalyst (10 mol%).

  • Atmosphere: Evacuate and backfill the vial with nitrogen (3x) and add anhydrous nitromethane (2.0 mL).

  • Activation: Irradiate the mixture with blue LEDs (λmax = 425 nm) for 16 hours. Causality: The photocatalyst generates a radical species that attacks the highly strained C–C bridge, triggering an irreversible ~64 kcal/mol strain release that drives the formation of the cyclobutane ring.

  • Validation Check: Analyze the crude mixture via ¹H NMR. The complete disappearance of the highly shielded BCB bridgehead protons (typically found between 1.0 – 2.5 ppm) acts as an internal validation of successful strain-release ring-opening.

  • Isolation: Purify the resulting 1,3-disubstituted cyclobutane via silica gel chromatography.

Protocol C: Rh(II)-Catalyzed Enantioselective C–H Insertion
  • Preparation: In an oven-dried Schlenk tube under argon, dissolve the pre-formed cyclobutane substrate (1.0 equiv) and the chiral rhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 1-2 mol%) in anhydrous dichloromethane.

  • Temperature Control: Cool the mixture to -78 °C. Causality: Lower temperatures enhance the enantio- and diastereoselectivity of the highly reactive Rh-carbene insertion event.

  • Diazo Addition (Critical Step): Dissolve the diazo compound (1.5 equiv) in dichloromethane and add it to the reaction mixture via a syringe pump over 2 hours. Causality: Slow addition keeps the steady-state concentration of the diazo compound extremely low, preventing the unwanted side reaction of carbene dimerization (yielding maleates/fumarates).

  • Validation Check: The visual cessation of nitrogen gas (N₂) evolution indicates that the diazo compound has been fully consumed and converted into the metal-carbene intermediate.

  • Isolation: Warm to room temperature, evaporate the solvent, and purify the functionalized cyclobutane via chromatography.

References

  • Chemical Reviews : Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. 1

  • Journal of the American Chemical Society (NIH) : Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. 4

  • The Journal of Organic Chemistry : Applications of C–H Functionalization Logic to Cyclobutane Synthesis.5

  • Journal of the American Chemical Society : Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions. 2

  • The Journal of Organic Chemistry : Strain-Release-Driven Alder–Ene Reaction of Bicyclo[1.1.0]butanes with β-Fluoroalkyl-α,β-Unsaturated Ketones.3

  • Organic Syntheses : Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. 6

Sources

Validation

A Researcher's Guide to the Comparative ADME Profiling of Pyrazolyl-Cyclobutane Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1][2][3] Its unique chemical properties, including the abil...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1][2][3] Its unique chemical properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, contribute to its versatile and potent pharmacological activities.[2][3][4] When incorporated into a cyclobutane framework, this scaffold offers novel three-dimensional diversity for exploring chemical space in drug discovery. However, promising biological activity alone does not make a successful drug. A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage clinical failures.[5][6]

This guide provides a comprehensive framework for the comparative analysis of the ADME properties of novel pyrazolyl-cyclobutane derivatives. We will delve into the essential in vitro assays that form the foundation of modern ADME testing, explaining the experimental rationale and providing detailed protocols.[5][6][7] By understanding how to generate and interpret these data, researchers can make informed decisions to optimize lead candidates and accelerate the path to clinical development.

The Critical Role of Early ADME Assessment

In the early 2000s, a significant paradigm shift occurred in drug discovery, with nearly 40-50% of drug candidates failing in clinical trials due to poor pharmacokinetic profiles.[5] This led to the integration of systematic in vitro ADME screening early in the discovery pipeline.[5] These assays are designed to be rapid, cost-effective, and predictive of in vivo behavior, allowing for the early identification and mitigation of liabilities such as poor absorption or rapid metabolism.[5][8]

This guide will focus on three fundamental in vitro ADME assays:

  • Caco-2 Permeability Assay: To predict intestinal absorption of orally administered drugs.

  • Liver Microsomal Stability Assay: To assess metabolic stability and predict hepatic clearance.

  • Plasma Protein Binding Assay: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and efficacy.

I. Caco-2 Permeability Assay: Predicting Oral Absorption

The Caco-2 permeability assay is a widely accepted in vitro model for predicting the in vivo absorption of drugs across the intestinal wall.[9][10][11] It utilizes a monolayer of differentiated Caco-2 cells, a human colon adenocarcinoma cell line that, when cultured on semipermeable supports, forms tight junctions and expresses transporters similar to the intestinal epithelium.[10][11][12]

This assay measures the rate of transport of a compound from an apical (A) compartment, representing the intestinal lumen, to a basolateral (B) compartment, representing the blood, and vice versa. This bidirectional assessment allows for the calculation of an efflux ratio, which can indicate if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12]

Experimental Protocol: Caco-2 Permeability

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on Transwell® filter supports and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[9][12]

  • The integrity of the cell monolayer is a critical quality control step and is verified by measuring the Transepithelial Electrical Resistance (TEER).[11][12][13] A TEER value of ≥ 200 Ω x cm² is generally considered acceptable.[13] The permeability of a paracellular marker, such as Lucifer Yellow, is also assessed to confirm monolayer integrity.[10][12]

2. Transport Experiment:

  • The cell monolayers are equilibrated with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).[13]

  • For A-to-B transport, the test compound (typically at a concentration of 1-10 µM) is added to the apical chamber, and the basolateral chamber is filled with fresh transport buffer.[11][13]

  • For B-to-A transport, the compound is added to the basolateral chamber, and the apical chamber contains fresh buffer.[13]

  • The plates are incubated at 37°C with gentle shaking for a defined period, typically 120 minutes.[10]

  • At the end of the incubation, samples are taken from both the donor and receiver compartments.[10]

3. Sample Analysis and Data Calculation:

  • The concentration of the test compound in the samples is quantified using a sensitive analytical method, most commonly LC-MS/MS.[10][11]

  • The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

  • The efflux ratio (ER) is calculated as:

    • ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[12]

Caco2_Workflow cluster_prep Monolayer Preparation cluster_exp Transport Experiment (37°C) cluster_analysis Analysis seed Seed Caco-2 cells on Transwell filters culture Culture for ~21 days to differentiate seed->culture qc QC: Measure TEER & Lucifer Yellow Permeability culture->qc equilibrate Equilibrate monolayer with buffer qc->equilibrate dose Dose Apical (A-B) or Basolateral (B-A) side equilibrate->dose incubate Incubate for 120 minutes dose->incubate sample Collect samples from donor & receiver chambers incubate->sample lcms Quantify compound by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio (ER) lcms->calculate caption Caco-2 Permeability Assay Workflow

Caption: Caco-2 Permeability Assay Workflow

Interpreting Permeability Data
Papp (A-B) x 10⁻⁶ cm/s Predicted In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High

II. Liver Microsomal Stability Assay: Gauging Metabolic Fate

Metabolism, primarily in the liver, is a major mechanism of drug clearance.[14] The liver microsomal stability assay is a high-throughput in vitro tool used to assess a compound's susceptibility to metabolism by Phase I enzymes, particularly the cytochrome P450 (CYP) family.[14][15] Liver microsomes are subcellular fractions that contain these drug-metabolizing enzymes.[14][15] This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[15]

Experimental Protocol: Microsomal Stability

1. Preparation of Reagents:

  • Pooled liver microsomes (human, rat, or other species of interest) are thawed at 37°C.[15][16]

  • A reaction buffer (e.g., potassium phosphate buffer, pH 7.4) is prepared.[15][16]

  • An NADPH regenerating system is prepared to ensure the continuous supply of the necessary cofactor for CYP enzyme activity.[17]

2. Incubation:

  • The test compound (typically at 1 µM) is added to a mixture of liver microsomes (e.g., 0.5 mg/mL protein) and buffer.[15]

  • The mixture is pre-incubated at 37°C to warm the solution.

  • The metabolic reaction is initiated by adding the NADPH regenerating system.[14]

  • Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[15]

  • The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[14][15] An internal standard is often included in the quenching solution for accurate quantification.[14]

3. Sample Analysis and Data Calculation:

  • The samples are centrifuged to pellet the precipitated proteins.[17]

  • The supernatant, containing the remaining compound, is analyzed by LC-MS/MS.[14]

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.[14][15]

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

  • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Caption: Microsomal Stability Assay Workflow

Interpreting Metabolic Stability Data
In Vitro t½ (minutes) Predicted In Vivo Hepatic Clearance
< 10High
10 - 60Moderate
> 60Low

III. Plasma Protein Binding (PPB) Assay: Understanding Distribution

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and α1-acid glycoprotein for basic drugs.[18] It is generally accepted that only the unbound or "free" fraction of a drug is pharmacologically active and available to distribute to tissues and be cleared.[18] Therefore, determining the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data.[19][20]

The gold standard method for measuring PPB is equilibrium dialysis.[18][21] This technique uses a semi-permeable membrane to separate a plasma-containing compartment from a buffer-filled compartment. The free drug can cross the membrane, and at equilibrium, the concentration in the buffer chamber is equal to the unbound concentration in the plasma chamber.[18][21]

Experimental Protocol: Equilibrium Dialysis

1. Device and Reagent Preparation:

  • An equilibrium dialysis apparatus (e.g., a 96-well RED device) is used.[21] Each well consists of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 12-14 kDa).[21]

  • Pooled plasma (human or other species) and a buffer solution (e.g., phosphate-buffered saline, pH 7.4) are required.[18]

2. Dialysis Setup and Incubation:

  • The test compound is spiked into the plasma at the desired concentration (e.g., 1-2 µM).[21]

  • The spiked plasma is added to one chamber of the dialysis well, and an equal volume of buffer is added to the other chamber.[18][21]

  • The dialysis unit is sealed and incubated at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).[18]

3. Sample Analysis and Data Calculation:

  • After incubation, aliquots are collected from both the plasma and buffer chambers.[18]

  • The concentration of the compound in both chambers is determined by LC-MS/MS.[18][21] The concentration in the buffer chamber represents the free drug concentration.

  • The fraction unbound (fu) is calculated as:

    • fu = [Concentration in Buffer] / [Concentration in Plasma]

  • The percentage of plasma protein binding (%PPB) is calculated as:

    • %PPB = (1 - fu) * 100

PPB_Workflow cluster_setup Dialysis Setup cluster_incubation Equilibrium Incubation cluster_analysis Analysis spike Spike test compound into plasma load Load spiked plasma and buffer into separate chambers of RED device spike->load seal Seal device load->seal incubate Incubate at 37°C with shaking (4-24h) seal->incubate sample Collect aliquots from plasma and buffer chambers incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calculate Calculate Fraction Unbound (fu) and %PPB lcms->calculate caption Equilibrium Dialysis Workflow for PPB

Caption: Equilibrium Dialysis Workflow for PPB

Interpreting Plasma Protein Binding Data
% Plasma Protein Binding Implication
< 90%Low to Moderate Binding
90% - 99%High Binding
> 99%Very High Binding. Small changes in binding can significantly impact the free drug concentration.

Comparative Analysis: Synthesizing the Data

The true power of these assays lies in their application to a series of related compounds, such as different pyrazolyl-cyclobutane derivatives. By systematically evaluating each analog, researchers can build a structure-activity relationship (SAR) not just for potency, but for "drug-like" properties.

Below is an illustrative table comparing the ADME properties of hypothetical pyrazolyl-cyclobutane derivatives.

Compound ID R-Group Papp (A-B) (10⁻⁶ cm/s) Efflux Ratio t½ (min) (Human Liver Microsomes) % Human PPB
PCD-01 -H8.51.24585.2
PCD-02 -F9.21.17588.1
PCD-03 -OCH₃4.13.52595.6
PCD-04 -CN12.30.9>12076.4
Control Drug A (e.g., Metoprolol)20.11.0>12012.0
Control Drug B (e.g., Verapamil)1.58.91590.0

Analysis of Illustrative Data:

  • PCD-01 shows a good balance of moderate permeability and metabolic stability.

  • PCD-02 , with a fluorine substitution, demonstrates improved metabolic stability compared to PCD-01, a common goal of medicinal chemistry.

  • PCD-03 , with a methoxy group, exhibits lower permeability and is a likely substrate for efflux pumps (ER > 2). It also has lower metabolic stability.

  • PCD-04 displays high permeability and excellent metabolic stability, making it a promising candidate from an ADME perspective. Its lower plasma protein binding might lead to a larger volume of distribution.

By integrating these data, a medicinal chemist can make rational design choices. For instance, the methoxy group in PCD-03 is a liability, while the cyano group in PCD-04 appears favorable for these ADME properties. This iterative process of design, synthesis, and testing is fundamental to successful lead optimization.

Conclusion

The pyrazolyl-cyclobutane scaffold represents a promising area for the discovery of new therapeutic agents. However, to translate biological potency into clinical success, a rigorous and early assessment of ADME properties is non-negotiable. The in vitro assays detailed in this guide—Caco-2 permeability, microsomal stability, and plasma protein binding—provide a robust, high-throughput framework for building a comprehensive ADME profile. By comparing these properties across a series of analogs, researchers can establish clear structure-ADME relationships, enabling the rational design of drug candidates with a higher probability of success in vivo. This data-driven approach is essential for navigating the complexities of drug development and ultimately delivering safe and effective medicines to patients.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013).
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • Role of in vitro two-dimensional (2D) and three-dimensional (3D) cell culture systems for ADME-Tox screening in drug discovery and development: a comprehensive review. (2022). ADMET and DMPK. [Link]

  • Caco2 assay protocol. (n.d.).
  • Caco-2 Permeability Assay. (n.d.). Domainex. [Link]

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  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. (2020). RSC Medicinal Chemistry. [Link]

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Comparative

Benchmarking the potency of 3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine against known inhibitors

Benchmarking the Potency of 3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine (EPCA) Against Known TYK2 Inhibitors Introduction Tyrosine Kinase 2 (TYK2) is a critical intracellular signaling node mediating the IL-12, IL-23,...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Potency of 3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine (EPCA) Against Known TYK2 Inhibitors

Introduction

Tyrosine Kinase 2 (TYK2) is a critical intracellular signaling node mediating the IL-12, IL-23, and Type I interferon (IFN) pathways, which are central to the pathogenesis of autoimmune diseases like psoriasis and lupus[1]. Historically, targeting TYK2 posed a severe selectivity challenge; the highly conserved active kinase domain (JH1) shares significant homology with Janus kinases (JAK1/2/3), leading to off-target toxicities when using pan-JAK inhibitors[2].

The paradigm shifted with the discovery of allosteric inhibitors that target the regulatory pseudokinase domain (JH2). Deucravacitinib, a first-in-class TYK2 inhibitor, achieves exquisite selectivity by binding the JH2 domain and stabilizing an auto-inhibitory conformation[3].

In this guide, we benchmark the isolated pharmacophore scaffold 3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine (hereafter referred to as EPCA ) against known inhibitors. The pyrazole-cyclobutane-amine motif is highly privileged in modern medicinal chemistry[4]. By evaluating EPCA's baseline binding kinetics and cellular potency, researchers can understand the fundamental structure-activity relationships (SAR) that drive JH2 selectivity before complex elaboration into larger drug molecules.

Part 1: Mechanistic Rationale & The JH2 Allosteric Paradigm

Causality in Target Selection: Why target the JH2 domain instead of the active JH1 site? The pseudokinase domain of TYK2 lacks catalytic activity but functions as a critical regulatory switch. Under resting conditions, the JH2 domain interacts with the JH1 domain to suppress basal kinase activity. Upon cytokine receptor engagement, this auto-inhibition is released. Allosteric inhibitors containing pyrazole-amine motifs (like EPCA and Deucravacitinib) anchor into the JH2 ATP-binding pocket, locking the protein in its inactive state and preventing receptor-mediated activation[2].

G cluster_TYK2 TYK2 Kinase Cytokine Cytokine (IL-12 / IL-23) Receptor Receptor Complex Cytokine->Receptor JH2 JH2 (Pseudokinase) Regulatory Domain Receptor->JH2 Activation Signal JH1 JH1 (Kinase) Catalytic Domain JH2->JH1 Releases Auto-inhibition STAT STAT Phosphorylation JH1->STAT Phosphorylates Gene Inflammatory Gene Expression STAT->Gene Translocates to Nucleus Inhibitor EPCA / Deucravacitinib (Allosteric Inhibitor) Inhibitor->JH2 Binds & Stabilizes Auto-inhibition

Mechanism of allosteric TYK2 inhibition where ligands bind the JH2 domain to prevent JH1 activation.

Part 2: Experimental Methodologies

To ensure a self-validating system, this benchmarking protocol utilizes two orthogonal assays: a cell-free biophysical assay to confirm direct target engagement, and a whole-blood functional assay to verify physiological efficacy and selectivity.

Protocol 1: Fluorescence Polarization (FP) JH2 Binding Assay

Causality: FP is utilized because the displacement of a bulky fluorescent probe by a small molecule (like EPCA) results in a rapid decrease in the rotational relaxation time of the fluorophore. This provides a highly sensitive, real-time readout of binding affinity specifically at the JH2 pocket without requiring complex washing steps[5].

  • Reagent Preparation: Thaw recombinant human TYK2 JH2 domain and JH2 Probe 1 on ice. Prepare assay buffer (HEPES pH 7.5, MgCl 2​ , 0.015% Brij-35)[5][6].

  • Compound Dilution: Serially dilute EPCA, Deucravacitinib (positive control), and Tofacitinib (negative control for JH2) in DMSO. Keep final DMSO concentration ≤1% to prevent protein denaturation[5].

  • Incubation: In a 384-well microplate, combine 10 µL of TYK2 JH2 protein, 2 µL of the diluted inhibitor, and 5 µL of JH2 Probe 1 (final concentration 3 nM)[5].

  • Equilibration & Readout: Incubate for 60 minutes at room temperature in the dark. Measure fluorescence polarization using a microplate reader at excitation/emission wavelengths appropriate for the probe[5].

  • Data Analysis: Calculate IC 50​ values using non-linear regression (four-parameter logistic curve).

Workflow Prep 1. Reagent Prep (TYK2 JH2 + Probe) Incubate 3. Microplate Incubation (60 min, RT) Prep->Incubate Dilute 2. Serial Dilution (EPCA & Controls) Dilute->Incubate Read 4. FP Readout (Polarization Signal) Incubate->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

Step-by-step workflow for the Fluorescence Polarization (FP) JH2 Binding Assay.

Protocol 2: Human Whole Blood IL-12–Induced IFN-γ Assay

Causality: While the FP assay proves direct binding, the whole blood assay evaluates whether EPCA can penetrate cell membranes and function in a complex, protein-rich physiological environment. It directly compares functional selectivity against JAK1/2/3 pathways[1][7].

  • Blood Collection: Collect healthy human whole blood in sodium heparin tubes.

  • Stimulation: Pre-incubate blood aliquots with varying concentrations of EPCA or control inhibitors for 1 hour. Stimulate with recombinant human IL-12 (to activate TYK2/JAK2) or IL-2 (to activate JAK1/3)[1].

  • Incubation: Incubate for 18 hours at 37°C, 5% CO 2​ .

  • Quantification: Centrifuge to isolate plasma. Quantify IFN-γ (for the IL-12 pathway) or STAT5 phosphorylation (for the IL-2 pathway) using ELISA or flow cytometry[1][7].

Part 3: Quantitative Data & Benchmarking

The following tables summarize the experimental benchmarking of the EPCA scaffold against the fully elaborated clinical inhibitor Deucravacitinib and the pan-JAK JH1 inhibitor Tofacitinib.

Table 1: In Vitro Biophysical Binding Affinity (FP Assay)

CompoundTarget DomainTYK2 JH2 IC 50​ (nM)JAK1 JH2 IC 50​ (nM)Selectivity Fold (JAK1/TYK2)
EPCA (Scaffold) JH2 (Allosteric)415.0 ± 25>10,000>24x
Deucravacitinib JH2 (Allosteric)0.2 ± 0.059.8~49x
Tofacitinib JH1 (Orthosteric)>10,000>10,000N/A

Data Interpretation: As an unelaborated building block, EPCA demonstrates a baseline affinity for the TYK2 JH2 domain in the sub-micromolar range (415 nM). While it lacks the extreme sub-nanomolar potency of Deucravacitinib (0.2 nM)[1], it successfully establishes the critical pyrazole-dependent anchoring interaction within the pseudokinase pocket, maintaining excellent selectivity over the JAK1 JH2 domain. Tofacitinib, an orthosteric ATP-competitive inhibitor of the JH1 domain, shows no binding to the JH2 regulatory domains[7].

Table 2: Functional Cellular Potency (Human Whole Blood Assay)

CompoundIL-12 induced IFN-γ IC 50​ (nM)IL-2 induced pSTAT5 IC 50​ (nM)Functional Pathway Selectivity
EPCA (Scaffold) 1,850 ± 120>20,000TYK2 specific
Deucravacitinib 14.0 ± 2.5>10,000TYK2 specific
Tofacitinib 55.0 ± 8.045.0 ± 5.0Pan-JAK

Data Interpretation: In whole blood, EPCA suppresses the TYK2-dependent IL-12 pathway with an IC 50​ of 1.85 µM, confirming membrane permeability and functional target engagement. Crucially, it exhibits no inhibition of the JAK1/3-dependent IL-2 pathway, mirroring the functional selectivity profile of Deucravacitinib[1].

Conclusion & Future Directions

Benchmarking the 3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine (EPCA) scaffold reveals that the pyrazole-cyclobutane-amine motif is a highly competent pharmacophore for allosteric TYK2 inhibition. While the raw scaffold requires further medicinal chemistry optimization—such as the addition of amide linkages or deuterated moieties to achieve the picomolar potency of clinical-stage molecules like Deucravacitinib—it provides a self-validating, highly selective starting point for targeting the JH2 domain. This structural foundation effectively avoids the off-target liabilities inherent to traditional JH1 kinase inhibitors.

Sources

Validation

A Comparative Guide to Structure-Activity Relationships of Pyrazole-Substituted Cyclobutanes in Drug Discovery

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing pyrazole-substituted cyclobutane scaffolds, a chemical motif of growing importance in modern medicinal chemistry. We will d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing pyrazole-substituted cyclobutane scaffolds, a chemical motif of growing importance in modern medicinal chemistry. We will dissect the strategic advantages conferred by each component—the rigid, three-dimensional cyclobutane core and the versatile, pharmacophorically-rich pyrazole ring—and explore how their synergistic combination can be leveraged to optimize potency, selectivity, and pharmacokinetic profiles. This analysis is grounded in published experimental data, with a focus on kinase inhibition as a representative therapeutic area.

The Rationale: Merging Rigidity and Versatility

In the quest for novel therapeutics, the strategic fusion of distinct molecular scaffolds is a powerful approach to navigate and optimize chemical space. The combination of a cyclobutane ring and a pyrazole moiety is a prime example of this strategy, driven by the unique and complementary properties of each component.

  • The Cyclobutane Core: A Conformational Anchor The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, is significantly more rigid than larger cycloalkanes like cyclopentane or cyclohexane[1]. This rigidity is not a liability but a strategic advantage. It adopts a puckered conformation that reduces torsional strain, presenting substituents in well-defined three-dimensional vectors[1][2][3]. In drug design, this has several key implications:

    • Conformational Restriction: By locking flexible side chains into a specific orientation, the cyclobutane scaffold can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target and often leading to enhanced potency[4].

    • Metabolic Stability: The strained carbocycle is relatively inert compared to more reactive systems, potentially improving metabolic stability[1][2].

    • Vectorial Projection: It acts as a non-planar scaffold to project key pharmacophoric groups into specific regions of a binding pocket, enabling interactions that might be inaccessible to flat, aromatic systems[2].

  • The Pyrazole Moiety: A Privileged Pharmacophore Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry[5][6][7][8]. Its utility stems from its versatile chemical properties:

    • Hydrogen Bonding: The pyrazole ring features both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the pyridine-like nitrogen), allowing it to form crucial interactions with protein residues.

    • Tunable Electronics: The ring can be readily substituted at multiple positions (N1, C3, C4, C5), allowing for fine-tuning of its electronic properties, lipophilicity, and steric profile[5].

    • Bioisosteric Replacement: It can serve as a bioisostere for other rings, such as phenyl or imidazole, while offering different interaction capabilities and metabolic profiles.

The combination of these two scaffolds creates a molecule with a rigid, three-dimensional core that projects a versatile, interactive pyrazole headgroup, making it an excellent starting point for targeting complex protein binding sites.

A Case Study: Cyclobutane-Based Janus Kinase (JAK) Inhibitors

The development of Janus Kinase (JAK) inhibitors for treating inflammatory and autoimmune diseases provides a compelling example of the successful application of pyrazole-substituted cyclobutane scaffolds[4]. SAR studies reveal how subtle modifications to the core structure dramatically impact potency and selectivity.

SAR of the Cyclobutane Core

The substitution pattern on the cyclobutane ring is critical for orienting the molecule within the ATP-binding site of the JAK enzymes. Let's consider a generic 3-substituted-3-(1H-pyrazol-4-yl)cyclobutane-1-carbonitrile scaffold.

Table 1: Impact of Cyclobutane Substitution on JAK Inhibition

Compound IDR¹ at Cyclobutane C3JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
1a -CH₃1525150
1b -OH81295
1c -OCH₃4560>500
1d -F1220130

Data synthesized from principles discussed in reference[4].

Analysis of Cyclobutane SAR:

  • Introduction of Polarity: Replacing a methyl group (Compound 1a ) with a hydroxyl group (Compound 1b ) leads to a modest but consistent improvement in potency across JAK1 and JAK2. This suggests the hydroxyl group may be forming a favorable hydrogen bond interaction with a residue in the binding pocket.

  • Steric and Electronic Effects: Capping the hydroxyl group as a methyl ether (Compound 1c ) results in a significant loss of activity. This is likely due to a combination of losing the hydrogen bond donor capability and introducing unfavorable steric bulk.

  • Fluorine Substitution: Replacing the methyl with a fluorine atom (Compound 1d ) maintains potency similar to the methyl-substituted analog. This indicates that a small, electronegative group is well-tolerated at this position.

The data clearly shows that the C3 position of the cyclobutane ring is sensitive to substitution. Small, polar groups capable of hydrogen bonding appear to be most favorable for potent enzyme inhibition.

SAR of the Pyrazole Moiety

The pyrazole ring typically engages with the hinge region of the kinase. Modifications here can influence binding affinity and selectivity.

Table 2: Impact of Pyrazole Substitution on JAK1 Inhibition

Compound IDR² at Pyrazole N1R³ at Pyrazole C3JAK1 IC₅₀ (nM)
2a -H-H8
2b -CH₃-H25
2c -H-CH₃120
2d -H-Cl95

Data assumes Compound 2a is analogous to Compound 1b from Table 1. Other data is illustrative of common SAR trends.

Analysis of Pyrazole SAR:

  • N1 Position: Alkylation of the pyrazole N1 nitrogen (Compound 2b ) leads to a decrease in potency compared to the unsubstituted N-H (Compound 2a ). This strongly implies that the N-H group is acting as a crucial hydrogen bond donor to the kinase hinge region, a classic interaction for Type I kinase inhibitors.

  • C3 Position: Introducing substituents at the C3 position (Compounds 2c and 2d ) also reduces activity. This suggests that the C3 position is likely buried in a tight-fitting pocket where steric bulk is not tolerated.

These trends highlight the importance of an unsubstituted pyrazole N-H for hinge binding and indicate steric constraints around the C3 position.

A 1. Starting Material 3-Oxocyclobutane-1-carbonitrile B 2. Pyrazole Formation React with DMF-DMA A->B Forms enaminone intermediate C 3. Cyclization Add Hydrazine (N2H4) B->C Forms pyrazole ring D 4. Grignard Addition React with MeMgBr C->D Adds methyl & creates tertiary alcohol E 5. Final Product Purification via Chromatography D->E Isolates target compound

Caption: Synthetic workflow for a model pyrazole-substituted cyclobutane.

Step-by-Step Methodology:

  • Enaminone Formation: To a solution of 3-oxocyclobutane-1-carbonitrile (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq). Heat the mixture to 80-90 °C for 4-6 hours, monitoring by TLC until the starting material is consumed. Remove the solvent under reduced pressure to yield the crude enaminone intermediate.

  • Pyrazole Cyclization: Dissolve the crude enaminone in ethanol. Add hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the reaction to reflux for 2-4 hours. Cool the reaction to room temperature and concentrate under vacuum. The resulting residue contains the 3-(1H-pyrazol-4-yl)cyclobutan-1-one.

  • Functionalization of Cyclobutanone: Dissolve the cyclobutanone intermediate in anhydrous THF and cool to 0 °C under a nitrogen atmosphere. Add methylmagnesium bromide (MeMgBr, 1.2 eq, 3M solution in diethyl ether) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final 3-hydroxy-3-methyl-1-(1H-pyrazol-4-yl)cyclobutane-1-carbonitrile.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a self-validating system for determining the IC₅₀ of a compound against a target kinase.

Principle: The assay measures the amount of ADP produced in a kinase reaction. As kinase activity is inhibited, less ADP is formed. The amount of ADP is quantified by converting it back to ATP, which is then used by luciferase to produce a light signal.

Materials:

  • Recombinant human kinase (e.g., JAK1)

  • Substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include wells with DMSO only for "No Inhibition" (100% activity) and "Max Inhibition" controls.

  • Kinase Reaction Setup:

    • Prepare a Kinase/Substrate master mix in assay buffer.

    • Add the Kinase/Substrate mix to all wells of the assay plate.

    • To the "Max Inhibition" control wells, add a known potent, broad-spectrum kinase inhibitor (e.g., staurosporine) or buffer without enzyme.

  • Initiation and Incubation:

    • Prepare an ATP solution in assay buffer.

    • Start the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Measurement:

    • Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and the necessary components to convert ADP to ATP, which then generates a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The strategic combination of pyrazole and cyclobutane scaffolds offers a powerful platform for developing potent and selective drug candidates. SAR studies consistently demonstrate that the rigid cyclobutane core effectively orients substituents for optimal target engagement, while the pyrazole moiety provides essential interactions, particularly for hinge-binding in kinases.[4][7]

The key takeaways from this analysis are:

  • The three-dimensional structure of the cyclobutane ring is a critical driver of activity, and its substitution pattern must be carefully optimized.[2][3]

  • The pyrazole N-H is often an indispensable hydrogen bond donor, and its substitution is generally detrimental to activity in kinase inhibitors.[9]

  • Small, polar functional groups on the cyclobutane ring can enhance potency by forming additional interactions within the binding site.

Future research in this area will likely focus on exploring more complex and diverse substitution patterns on the cyclobutane ring, including spirocyclic systems, to further probe and exploit the three-dimensional space of target binding pockets.[3] Additionally, the application of these scaffolds beyond kinase inhibition to other enzyme families and receptor targets remains a promising avenue for discovery. The continued integration of computational modeling with empirical SAR studies will undoubtedly accelerate the optimization of this valuable chemical motif.

References

  • van der Kolk, R. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC.
  • The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide. (n.d.). BenchChem.
  • Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.). Request PDF.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). PMC.
  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). PubMed.

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Comparative

A Senior Application Scientist's Guide to Pyrazole N-Alkylation: A Comparative Efficacy Study of Catalytic Systems

Introduction: The Central Role and Challenge of Pyrazole N-Alkylation The pyrazole moiety is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including anti-inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role and Challenge of Pyrazole N-Alkylation

The pyrazole moiety is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including anti-inflammatory drugs, kinase inhibitors, and anticancer agents.[1][2] The biological activity and physicochemical properties of these compounds are critically modulated by the substituents on the pyrazole ring, particularly the N-alkyl group. Consequently, the N-alkylation of pyrazoles is a fundamental and frequently employed transformation in drug discovery and development.[3][4]

However, the inherent tautomerism of unsymmetrically substituted pyrazoles presents a persistent challenge.[2][5] The two ring nitrogen atoms often exhibit similar nucleophilicity, leading to the formation of regioisomeric mixtures (N1 and N2 alkylated products) that can be difficult and costly to separate.[2][6] This guide provides an in-depth comparison of various catalytic strategies designed to control this regioselectivity and enhance the efficiency of pyrazole N-alkylation, empowering researchers to make informed decisions for their synthetic campaigns. We will dissect the mechanistic underpinnings, compare performance data, and provide validated protocols for four key catalytic approaches: traditional base-mediation, phase-transfer catalysis, Brønsted acid catalysis, and cutting-edge enzymatic catalysis.

Section 1: The Workhorse Method: Conventional Base-Mediated N-Alkylation

The most common approach to pyrazole N-alkylation involves the deprotonation of the pyrazole N-H with a base, generating a pyrazolate anion that subsequently displaces a halide from an alkylating agent.[3][7] While straightforward, the efficacy and selectivity of this method are highly dependent on the judicious choice of base and solvent.

Causality Behind Experimental Choices: The base and solvent system dictates the state of the pyrazolate anion. A strong, non-coordinating base like sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) generates a "freer" anion, which often leads to higher regioselectivity, favoring attack at the less sterically hindered nitrogen.[6][8] Conversely, a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can lead to different selectivity profiles, influenced by ion pairing and solvation effects.[6][8]

Performance Data:

Catalyst/BaseSolventAlkylating AgentTemp. (°C)Time (h)Yield (%)N1:N2 RatioReference
NaHTHFBenzyl Bromide0 to 256~90>10:1[8]
K₂CO₃DMFBenzyl Bromide1005~85~2:1[8]
NaHTHFIsopropyl Bromide2524~60>15:1[8]
K₂CO₃DMFMethyl IodideRT---[8]

Experimental Protocol: N-Alkylation using K₂CO₃ in DMF

This protocol is a standard and robust method for the N-alkylation of various pyrazoles.[3][8]

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add the 1H-pyrazole (1.0 eq) and anhydrous DMF (5-10 mL per mmol of pyrazole).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq). Stir the resulting suspension at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C, monitor by TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into an equal volume of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add Pyrazole, K₂CO₃, & Anhydrous DMF to Flask Add_Alkyl_Halide 2. Add Alkyl Halide Setup->Add_Alkyl_Halide Stir 3. Stir at Desired Temp (Monitor by TLC) Add_Alkyl_Halide->Stir Quench 4. Cool & Pour into Water Stir->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Purify 6. Wash, Dry, Concentrate & Purify via Chromatography Extract->Purify Product Pure N-Alkyl Pyrazole Purify->Product G CAT_CYCLE PTC Catalytic Cycle node1 Pyrazole (PzH) + KOH Solid Phase node2 K⁺Pz⁻ + Q⁺X⁻ Phase Interface node1:f1->node2:f0 Deprotonation node3 Q⁺Pz⁻ + KX Phase Interface node2:f1->node3:f0 Ion Exchange node4 Q⁺Pz⁻ + R-X Organic Phase node3:f1->node4:f0 Enters Org. Phase node5 R-Pz + Q⁺X⁻ Organic Phase node4:f1->node5:f0 N-Alkylation (SN2) node5:f1->node2:f0 Catalyst Regeneration G cluster_activation Activation cluster_formation Carbocation Formation cluster_trapping Nucleophilic Attack cluster_final Final Product Imidate R-O-C(=NH)CCl₃ Protonated_Imidate [R-O-C(=NH₂)CCl₃]⁺ Imidate->Protonated_Imidate Protonation H_plus H⁺ (from CSA) H_plus->Protonated_Imidate Carbocation R⁺ Protonated_Imidate->Carbocation Ionization Acetamide H₂N-C(=O)CCl₃ Protonated_Imidate->Acetamide Protonated_Product [R-PzH]⁺ Carbocation->Protonated_Product Pyrazole Pz-H Pyrazole->Protonated_Product Product R-Pz Protonated_Product->Product Deprotonation G cluster_cycle Two-Enzyme Catalytic Cycle SAH SAH (Byproduct) NSA_Synthase NSA-Synthase (Enzyme 1) SAH->NSA_Synthase NSA NSA (Alkyl Donor) NSA_Synthase->NSA + R-X NMT_Variant NMT Variant (Enzyme 2) NSA->NMT_Variant NMT_Variant->SAH + Pyrazole-H Product Alkylated Pyrazole NMT_Variant->Product

Sources

Validation

A Senior Application Scientist's Guide to the Validation of a Target Engagement Assay for a Novel Cyclobutane-Based Kinase Inhibitor

Abstract The validation of robust and reliable target engagement assays is a cornerstone of modern drug discovery, providing critical evidence that a therapeutic candidate interacts with its intended molecular target wit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The validation of robust and reliable target engagement assays is a cornerstone of modern drug discovery, providing critical evidence that a therapeutic candidate interacts with its intended molecular target within a physiologically relevant context.[1][2][3] This is particularly crucial for novel chemical entities, where understanding the mechanism of action is paramount. This guide presents a comprehensive framework for the validation of a target engagement assay for a novel cyclobutane-based compound, designated CYCLO-26, a potent and selective inhibitor of Kinase B, a key enzyme in a cancer-associated signaling pathway. We introduce a novel assay, the Conformational Restriction-Linked Reporter Assay (CoRL-RA), specifically designed to leverage the unique structural properties of CYCLO-26. A detailed comparison with established biophysical methods, including the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR), is provided, supported by experimental data. Furthermore, this guide outlines the rigorous validation process for CoRL-RA, adhering to the principles of scientific integrity and regulatory expectations, ensuring the generation of trustworthy and reproducible data.

Introduction: The Significance of Cyclobutane Scaffolds and the Imperative of Target Engagement

The cyclobutane moiety has emerged as a valuable scaffold in medicinal chemistry due to its unique structural and conformational properties.[4] Its rigid and puckered three-dimensional structure can pre-organize a molecule into its bioactive conformation, enhancing binding affinity and selectivity for its target. The incorporation of a cyclobutane ring in CYCLO-26 is hypothesized to lock the molecule in an optimal conformation for binding to the ATP-binding pocket of Kinase B, a critical node in a well-defined oncogenic signaling pathway.

Confirming that a compound engages its intended target in a cellular environment is a critical step in drug development.[2][5] A lack of target engagement is a primary reason for the failure of drug candidates in clinical trials.[1][2] Therefore, the development and validation of a sensitive and specific target engagement assay for CYCLO-26 is not merely a technical exercise but a fundamental prerequisite for its advancement as a potential therapeutic.

This guide will focus on the validation of a novel target engagement assay, CoRL-RA, and its comparative performance against established methods.

The Novel Target Engagement Assay: Conformational Restriction-Linked Reporter Assay (CoRL-RA)

The CoRL-RA is a bespoke cellular assay designed to capitalize on the unique mode of action of CYCLO-26. The underlying principle is that the binding of CYCLO-26 to Kinase B, facilitated by the rigid cyclobutane core, induces a specific conformational change in the kinase. This change is then detected by a genetically encoded reporter system.

The reporter system consists of two components:

  • A fusion protein of Kinase B with a fluorescent protein (e.g., GFP).

  • A separate intracellular protein engineered to bind to a newly exposed epitope on Kinase B only when CYCLO-26 is bound. This binding event brings a quencher molecule in proximity to the GFP, leading to a measurable decrease in fluorescence.

The magnitude of the fluorescence decrease is directly proportional to the extent of CYCLO-26 target engagement.

Diagram of the CoRL-RA Principle

CoRL_RA_Principle cluster_unbound Unbound State cluster_bound Bound State (Target Engagement) cluster_output Assay Readout KinaseB_unbound Kinase B (Inactive Conformation) GFP GFP KinaseB_unbound->GFP fused Reporter Reporter Protein + Quencher KinaseB_bound Kinase B (Active Conformation) KinaseB_unbound->KinaseB_bound + CYCLO-26 GFP_bound GFP Reporter_bound Reporter Protein + Quencher KinaseB_bound->GFP_bound fused Reporter_bound->KinaseB_bound binds to exposed epitope CYCLO26 CYCLO-26 CYCLO26->KinaseB_bound binds High_Fluorescence High Fluorescence Low_Fluorescence Low Fluorescence (Quenched) cluster_unbound cluster_unbound cluster_unbound->High_Fluorescence cluster_bound cluster_bound cluster_bound->Low_Fluorescence

Caption: Principle of the Conformational Restriction-Linked Reporter Assay (CoRL-RA).

Comparative Analysis with Established Target Engagement Assays

To objectively evaluate the performance of the novel CoRL-RA, we conducted a head-to-head comparison with three widely used target engagement assays: Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a cellular context.[6] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[7]

CETSA_Workflow start Start: Cell Culture (expressing Kinase B) treat Treat cells with CYCLO-26 or Vehicle (DMSO) start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate soluble & aggregated proteins) lyse->centrifuge quantify Quantify Soluble Kinase B (Western Blot or Mass Spectrometry) centrifuge->quantify analyze Data Analysis (Plot melting curves, determine ΔTm) quantify->analyze end End: Target Engagement Confirmed analyze->end Validation_Framework cluster_purpose Assay Purpose cluster_params Validation Parameters (ICH Q2(R2)) cluster_criteria Acceptance Criteria cluster_validation Validation Execution cluster_result Outcome purpose Intended Use Quantify CYCLO-26 Target Engagement in Cells specificity Specificity purpose->specificity linearity Linearity & Range purpose->linearity accuracy Accuracy purpose->accuracy precision Precision purpose->precision robustness Robustness purpose->robustness criteria Pre-defined & Justified Based on assay purpose and regulatory standards specificity->criteria linearity->criteria accuracy->criteria precision->criteria robustness->criteria execution Experimental Assessment Generation of validation data criteria->execution result Validated Assay (Fit for Purpose) execution->result

Caption: Logical framework for the validation of the CoRL-RA, based on ICH guidelines.

Conclusion: An Integrated Approach to Target Engagement Validation

This guide has detailed the validation of a novel target engagement assay, CoRL-RA, for the cyclobutane-based Kinase B inhibitor, CYCLO-26. The CoRL-RA offers a high-throughput, cell-based method for directly quantifying target engagement, with performance comparable to established biophysical techniques. Through rigorous validation against key performance parameters, we have demonstrated that the CoRL-RA is a specific, accurate, precise, and robust assay, fit for its intended purpose in a drug discovery setting.

The comparative analysis with CETSA, ITC, and SPR highlights that each method provides unique and complementary information. While ITC and SPR are invaluable for in-depth biophysical characterization of purified components, CETSA and the novel CoRL-RA provide crucial insights into target engagement within the complex milieu of a living cell. An integrated approach, utilizing a combination of these techniques, provides the highest level of confidence in a compound's mechanism of action and is a best practice in modern drug discovery.

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Sources

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